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  • Product: Lopinavir Impurity T
  • CAS: 1797024-56-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and Mechanistic Profiling of Lopinavir Impurity T: A Technical Whitepaper

Target Audience: Analytical Chemists, Synthetic Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary In the synthesis and scale-up of the antiretroviral protease inhibitor Lopina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

In the synthesis and scale-up of the antiretroviral protease inhibitor Lopinavir, controlling the impurity profile is a critical regulatory mandate under ICH Q3A/Q3B guidelines. Among the complex pharmacopeial and non-pharmacopeial impurities, Lopinavir Impurity T (also documented as Lopinavir Impurity 19) represents a unique analytical challenge due to its high molecular weight and extreme lipophilicity[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural identification. We will deconstruct the molecular architecture of Impurity T, map its mechanistic formation during API synthesis, and establish a self-validating analytical protocol for its isolation and quantification.

Molecular Architecture & Chemical Identity

Lopinavir Impurity T is not a simple degradant; it is a high-molecular-weight dimeric conjugate. While the Lopinavir API features a central diamino alcohol core capped by a 2,6-dimethylphenoxyacetyl group and a cyclic tetrahydropyrimidinone ring, Impurity T lacks the cyclic urea motif. Instead, it consists of two Lopinavir intermediate chains covalently linked via a central acyclic urea (carbamoyl) bond[2].

Nomenclature and Identifiers
  • Chemical Name: 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-([[(2S,4S,5S)-5-[[(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]carbamoyl]amino)-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide[2].

  • CAS Registry Number: 1797024-56-6.

  • Molecular Formula: C₅₇H₆₆N₄O₇[1].

  • Molecular Weight: 919.16 g/mol [1].

Structural Causality

The presence of the central -NH-C(=O)-NH- (carbamoyl) linkage between two bulky 1,6-diphenylhexan-2-yl moieties sterically locks the molecule, significantly altering its hydrodynamic radius and solvation energy compared to the monomeric API.

Mechanistic Pathways of Formation

Understanding why Impurity T forms is essential for process chemistry optimization. The formation of this impurity is a classic example of a concentration-dependent intermolecular side reaction outcompeting a desired intramolecular or highly specific coupling event.

During the amidation stages of Lopinavir synthesis, the primary amine intermediate must be coupled with a pyrimidine derivative. However, if reactive carbonylating agents (such as phosgene equivalents, carbonyldiimidazole, or residual carbonates) are present in the matrix, the primary amine can act as a nucleophile. Rather than achieving the desired monomeric functionalization, an excess of the amine intermediate drives an intermolecular attack on the activated carbonyl, yielding the symmetrical urea dimer (Impurity T).

Pathway A Lopinavir Amine Intermediate (Monomer) C Standard Amidation (Desired) A->C Pyrimidine Acetic Acid D Intermolecular Urea Formation (Undesired) A->D Excess Amine B Carbonylating Agent (Side Reaction) B->D E Lopinavir API (C37H48N4O5) C->E F Impurity T (C57H66N4O7) D->F

Divergent synthetic pathways leading to Lopinavir API versus the dimeric Impurity T.

Comparative Physicochemical Data

To design an effective extraction and separation strategy, we must benchmark Impurity T against the parent API. The table below summarizes the critical parameters that dictate our analytical choices.

PropertyLopinavir (API)Lopinavir Impurity TAnalytical Implication
CAS Number 192725-17-01797024-56-6Reference standard procurement.
Molecular Formula C₃₇H₄₈N₄O₅C₅₇H₆₆N₄O₇[1]Requires extended mass range in MS.
Molecular Weight 628.80 g/mol 919.16 g/mol [1]Distinct isotopic envelope.
Structural Motif Monomeric cyclic ureaDimeric acyclic urea linkageDistinct NMR carbonyl shift (~158 ppm).
Hydrophobicity HighVery High (Dimeric)Requires strong organic wash in HPLC.

Self-Validating Analytical Protocol: LC-MS/MS & NMR Characterization

To ensure trustworthiness in quality control, the analytical method cannot rely on retention time alone. The following protocol is a self-validating system : it uses chromatographic retention (physical property), tandem mass spectrometry (molecular mass and fragmentation), and NMR (atomic connectivity) to create an unbreakable chain of evidence.

Step 1: Chromatographic Separation (RP-HPLC)
  • Column Selection: Use a high-capacity C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm).

    • Causality: The dimeric nature of Impurity T makes it highly lipophilic. A high-density C18 stationary phase provides the necessary theoretical plates to resolve this bulky impurity from late-eluting oligomeric artifacts.

  • Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Causality: Formic acid ensures complete protonation of the amide/urea nitrogens, drastically enhancing the ionization efficiency for positive-ion ESI-MS.

  • Gradient Profile: 40% B to 95% B over 25 minutes, holding at 95% B for 5 minutes.

    • Causality: Impurity T will not elute under standard Lopinavir isocratic conditions; the steep ramp to 95% organic modifier is mandatory to overcome its strong column affinity.

Step 2: Mass Spectrometry (ESI-MS/MS) Confirmation
  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Targeting: Isolate the precursor ion at m/z 920.2 [M+H]⁺ .

  • Validation Logic: Apply a collision energy of 25–35 eV. The symmetrical cleavage of the central urea bond will yield characteristic monomeric fragment ions (m/z ~446 and ~460), confirming the dimeric structure and ruling out isobaric matrix interferences.

Step 3: Orthogonal Validation (NMR)
  • For preparative isolations, dissolve the fraction in DMSO-d₆.

  • Validation Logic: The definitive proof of Impurity T is the ¹³C NMR spectrum. The acyclic urea carbonyl carbon will resonate distinctly near ~158 ppm , which is easily distinguishable from the standard amide carbonyls (~170 ppm) found in the Lopinavir core.

Workflow S1 Sample Prep (API Extraction) S2 RP-HPLC (High Organic Gradient) S1->S2 S3 ESI-MS/MS (m/z 920.2 [M+H]+) S2->S3 S4 NMR Validation (Urea Carbonyl ~158 ppm) S3->S4

Self-validating analytical workflow for Impurity T isolation and characterization.

Conclusion

Lopinavir Impurity T (CAS 1797024-56-6) is a complex, high-molecular-weight (919.16 g/mol ) urea dimer of the Lopinavir intermediate. Its formation is governed by competing intermolecular kinetics during the amidation phase of API synthesis. By understanding the causality behind its structure—specifically its extreme hydrophobicity and unique carbamoyl linkage—analytical scientists can deploy targeted, self-validating LC-MS/MS and NMR workflows to ensure rigorous regulatory compliance and drug safety.

References

  • [2] Lopinavir-impurities | Pharmaffiliates (Contains IUPAC nomenclature and structural data for Impurity T). Pharmaffiliates. URL: [Link]

Sources

Exploratory

Structural and Mechanistic Profiling of Lopinavir Impurity T: A Comprehensive Technical Guide

Executive Summary In the highly regulated landscape of antiretroviral drug development, the structural elucidation and control of active pharmaceutical ingredient (API) impurities are paramount to ensuring patient safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of antiretroviral drug development, the structural elucidation and control of active pharmaceutical ingredient (API) impurities are paramount to ensuring patient safety and therapeutic efficacy. Lopinavir, a potent peptidomimetic HIV-1 protease inhibitor, undergoes a complex, multi-step convergent synthesis. During this process, specific stoichiometric imbalances or thermal stresses can trigger the formation of high-molecular-weight byproducts.

This whitepaper provides an in-depth technical analysis of Lopinavir Impurity T (also known as Lopinavir Aminoalcohol Urea). By deconstructing its molecular identity, the mechanistic causality of its formation, and the analytical workflows required for its isolation, this guide equips analytical chemists and regulatory scientists with the foundational knowledge to control this impurity within International Council for Harmonisation (ICH) Q3A thresholds.

Chemical Identity and Physicochemical Properties

Lopinavir Impurity T is a structurally massive, lipophilic urea dimer. Its formation doubles the core hydrophobic domains of the standard Lopinavir intermediate, resulting in a compound with a significantly higher molecular weight and distinct chromatographic behavior.

Table 1: Physicochemical and Structural Profile of Lopinavir Impurity T

ParameterSpecification / Data
Pharmacopeial Name Lopinavir EP Impurity T / Lopinavir Aminoalcohol Urea[1][2]
CAS Registry Number 1797024-56-6[2][3]
Molecular Formula C57H66N4O7[2][3]
Molecular Weight 919.18 g/mol [2][3]
IUPAC Name N,N'-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea[1][2]
Structural Class Peptidomimetic Urea Dimer
Solubility Profile Soluble in Methanol, DMSO; practically insoluble in water[1][4]

Mechanistic Origins: The Causality of Urea Dimerization

To control an impurity, one must understand the thermodynamic and kinetic drivers of its formation. According to process chemistry literature and standards from , Lopinavir Impurity T is explicitly classified as a process-related byproduct and a degradation product[2].

The Synthetic Bottleneck

The synthesis of Lopinavir relies on the sequential acylation and coupling of an advanced aminoalcohol intermediate. To couple this intermediate with a pyrimidine derivative, a carbonyl-donating activating agent—such as N,N-carbonyldiimidazole (CDI) or a phosgene equivalent—is introduced to the reactor[5][6].

The Causality of Impurity T Formation:

  • Stoichiometric Imbalance: The desired pathway requires a strict 1:1 stoichiometric reaction between the aminoalcohol intermediate, the carbonyl source, and the pyrimidine derivative[6].

  • Nucleophilic Attack: The primary/secondary amine groups on the aminoalcohol intermediate are highly nucleophilic. If localized concentration gradients occur (e.g., poor reactor mixing) or if the carbonyl source is in excess relative to the pyrimidine derivative, a competing kinetic pathway is unlocked.

  • Dimerization: Two molecules of the aminoalcohol intermediate attack a single carbonyl carbon. This 2:1 cross-linking reaction forms a highly stable central urea linkage, fusing two massive diphenylhexan cores together to yield the C57H66N4O7 dimer (Impurity T)[2][6].

Pathway Visualization

ImpurityPathway Intermediate Lopinavir Aminoalcohol Intermediate (Nucleophile) CDI Carbonyl Source (e.g., N,N-Carbonyldiimidazole) Intermediate->CDI Activation Step ImpurityT Lopinavir Impurity T MW: 919.18 g/mol Undesired 2:1 Urea Dimer Intermediate->ImpurityT API Lopinavir (API) MW: 628.80 g/mol Desired 1:1 Coupling CDI->API + Pyrimidine Derivative (Controlled Stoichiometry) CDI->ImpurityT + Excess Aminoalcohol (Competing Dimerization) Pyrimidine Pyrimidine Derivative (Target Electrophile) Pyrimidine->API Coupling

Fig 1: Mechanistic pathway of Lopinavir API synthesis vs. Impurity T urea dimerization.

Analytical Workflows: A Self-Validating Protocol

Because Impurity T (919.18 g/mol ) is significantly larger and more lipophilic than the Lopinavir API (628.80 g/mol ), reversed-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS) is the gold standard for detection[2].

The following protocol is designed as a self-validating system , ensuring that experimental artifacts do not yield false positives.

Phase 1: Chromatographic Separation (RP-HPLC)
  • Stationary Phase: High-carbon-load C18 Column (e.g., 150 mm x 4.6 mm, 3 µm).

    • Causality: The massive hydrophobic surface area of the dimer's twin diphenylhexan cores requires extensive hydrophobic interactions to retain and resolve the impurity from the monomeric API.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid serves a dual purpose. Chromatographically, it acts as an ion-pairing agent that suppresses residual silanol ionization on the column, preventing peak tailing. Spectrometrically, it donates protons to the urea and amide nitrogens, exponentially increasing ionization efficiency for MS detection.

  • Elution Strategy: Gradient ramp from 30% B to 90% B over 25 minutes.

Phase 2: Mass Spectrometry (LC-MS/MS) Detection
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Target Precursor Ion: Look for the [M+H]+ peak at m/z 920.2 .

  • Diagnostic Fragments: Collision-induced dissociation (CID) will typically cleave the molecule at the urea linkage, yielding monomeric fragment ions near m/z 460-470, confirming the dimeric structure.

Phase 3: System Suitability & Self-Validation Loop

To ensure the trustworthiness of the data, the system must validate its own resolving power before analyzing batch samples.

  • Action: Inject a System Suitability Test (SST) mixture containing 1.0 mg/mL Lopinavir API spiked with 0.1% Lopinavir Impurity T reference standard.

  • Validation Check: The system calculates the Chromatographic Resolution ( Rs​ ) between the API peak and the Impurity T peak.

  • Self-Correction:

    • If Rs​≥2.5 : The system is validated. Proceed to sample analysis.

    • If Rs​<2.5 : The run is automatically invalidated. The protocol dictates an automatic column wash and a 5% decrease in the initial organic modifier concentration to enhance hydrophobic retention.

Regulatory and Toxicological Implications

Under ICH Q3A(R2) guidelines for new drug substances, any unspecified impurity in a high-dose API must be controlled to strict limits (often 0.05% to 0.10% by weight)[7]. If Impurity T exceeds the 0.15% qualification threshold, comprehensive toxicological profiling is mandated.

Fortunately, the causality of its structure provides a predictive toxicological advantage. The HIV-1 protease active site is a highly specific, sterically constrained catalytic cleft. Because Impurity T is a massive dimer (MW > 900 Da), its steric bulk entirely precludes it from binding the protease active site. While this renders it pharmacologically inactive as an antiviral, its high lipophilicity means it could exhibit unpredictable pharmacokinetics or off-target protein binding if left uncontrolled in the final dosage form. Therefore, tight raw material specifications and validated HPLC limit testing are non-negotiable[2].

References

  • Veeprho Pharmaceuticals. Lopinavir EP Impurity T (CAS 1797024-56-6). Retrieved from:[Link]

  • Pharmaffiliates. Lopinavir - Impurity T (Catalogue No.: PA 12 32200). Retrieved from:[Link]

  • Allmpus. Lopinavir EP Impurity T / Lopinavir Aminoalcohol Urea (USP). Retrieved from:[Link]

  • Ambati, V., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-63. Retrieved from:[Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling and Structural Elucidation of Lopinavir Impurity T (Aminoalcohol Urea Dimer)

Executive Summary & Regulatory Context In the development and lifecycle management of antiretroviral therapies, the rigorous profiling of Active Pharmaceutical Ingredient (API) impurities is mandated by ICH Q3A(R2) guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

In the development and lifecycle management of antiretroviral therapies, the rigorous profiling of Active Pharmaceutical Ingredient (API) impurities is mandated by ICH Q3A(R2) guidelines. Lopinavir Impurity T (CAS: 1797024-56-6), pharmacopeially recognized as Lopinavir Aminoalcohol Urea, is a critical process-related and degradation impurity[1],[2]. With a molecular formula of C₅₇H₆₆N₄O₇ and a molecular weight of 919.18 g/mol [1],[3], this high-molecular-weight related substance requires sophisticated orthogonal analytical strategies for definitive structural elucidation.

This whitepaper details the mechanistic origin, isolation protocols, and in-depth spectroscopic characterization (HRMS, Multinuclear NMR, and FT-IR) of Impurity T, providing a self-validating framework for its identification in quality control laboratories.

Mechanistic Origin & Causality of Formation

To control an impurity, one must first understand the thermodynamic and kinetic causality of its formation. Impurity T is a symmetric urea dimer. During the commercial synthesis of Lopinavir, the intermediate (2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl derivative is typically reacted with a cyclic urea or a phosgene equivalent such as N,N'-carbonyldiimidazole (CDI)[4].

If the coupling agent is locally depleted (sub-optimal stoichiometry) or if the reaction is subjected to prolonged thermal stress, two equivalents of the free aminoalcohol intermediate can nucleophilically attack a single carbonyl source[2]. This side reaction yields a highly stable, lipophilic urea linkage (-NH-CO-NH-) bridging the two bulky monomers.

Pathway A Lopinavir Aminoalcohol (C28H34N2O3) C Reactive Intermediate (Acyl Imidazole) A->C Nucleophilic Attack (1st Equivalent) D Lopinavir Impurity T (C57H66N4O7) A->D Dimerization Pathway B N,N'-Carbonyldiimidazole (CDI) B->C Carbonyl Source C->D Nucleophilic Attack (2nd Equivalent)

Figure 1: Mechanistic formation pathway of Lopinavir Impurity T via CDI coupling.

Experimental Protocol: Isolation & Sample Preparation

To ensure spectral integrity, Impurity T must be isolated to >95% purity. The following step-by-step methodology utilizes a self-validating chromatographic approach.

Step 1: Preparative RP-HPLC Isolation

  • Methodology: Dissolve the crude API matrix in Acetonitrile/Water (50:50, v/v). Inject onto a YMC Pack ODS-AQ (250 mm × 21.2 mm, 5 µm) preparative column[5]. Elute using a gradient of 0.02 M KH₂PO₄ buffer (pH 2.5) and Acetonitrile at 45 °C[6].

  • Causality: The proprietary end-capping of the ODS-AQ stationary phase prevents secondary interactions with the basic secondary amines of the impurity. The acidic pH of 2.5 ensures complete protonation of residual silanols, eliminating peak tailing and ensuring robust recovery[5].

Step 2: Desalting & Lyophilization

  • Methodology: Pass the collected fraction through an SPE cartridge, wash with deionized water to remove phosphate salts, elute with LC-MS grade methanol, and lyophilize.

  • Causality: Phosphate buffers severely suppress electrospray ionization (ESI) in mass spectrometry and introduce massive artifact bands in the IR spectrum. Desalting is a non-negotiable prerequisite for orthogonal spectroscopic profiling.

Workflow S1 Impurity T Isolate (>95%) S2 HRMS (ESI-QTOF) S1->S2 Aliquot 1 S3 NMR (1H, 13C, 2D) S1->S3 Aliquot 2 S4 FT-IR (ATR Mode) S1->S4 Aliquot 3 S5 Structural Confirmation S2->S5 m/z 919.50 S3->S5 C2 Symmetry S4->S5 Urea C=O

Figure 2: Orthogonal analytical workflow for the structural elucidation of Impurity T.

Spectroscopic Data & Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

The choice of ESI in positive ion mode is dictated by the basicity of the secondary amide and urea nitrogen atoms, which readily accept a proton. High-resolution QTOF is utilized to obtain sub-5 ppm mass accuracy, confirming the exact elemental composition[2].

In the MS/MS spectrum, the parent ion undergoes characteristic collision-induced dissociation (CID). The heterolytic cleavage of the central urea C-N bond yields a highly abundant product ion at m/z 447.26. The causality of this specific cleavage is driven by the relative weakness of the urea C-N bond compared to the aliphatic backbone.

Ion SpeciesFormulaExact Mass (m/z)Observed (m/z)Diagnostic Assignment
[M+H]⁺ C₅₇H₆₇N₄O₇⁺919.5004919.5012Protonated parent dimer (Impurity T).
Fragment 1 C₂₈H₃₅N₂O₃⁺447.2642447.2650Monomeric aminoalcohol following urea bond cleavage.
Fragment 2 C₁₈H₂₃N₂O⁺283.1805283.1811Loss of the 2,6-dimethylphenoxyacetyl group from the monomer.
Multinuclear NMR Spectroscopy (1D & 2D)

The C2​ symmetry of Impurity T is the absolute cornerstone of its NMR elucidation. In a standard asymmetric molecule of 57 carbons, one would expect 57 distinct ¹³C resonances. However, the symmetric urea linkage renders the two halves of the dimer magnetically equivalent, collapsing the ¹³C spectrum to exactly 29 signals. This spectral simplification is the definitive proof of dimerization.

Table 2: ¹H and ¹³C NMR Assignments (600 MHz, DMSO-d₆)

Position / Moiety¹H Chemical Shift (ppm) & Multiplicity¹³C Chemical Shift (ppm)Causality / Diagnostic Value
Urea Carbonyl (C=O) -158.2Confirms the symmetric urea linkage bridging the two monomers.
Amide Carbonyl (C=O) -169.5Corresponds to the 2,6-dimethylphenoxyacetyl amide.
Phenoxy Ar-C (ipso) -155.0Oxygen-bound aromatic carbon of the phenoxy group.
Urea N-H 5.95 (d, J = 8.5 Hz, 2H)-Downfield shift due to urea resonance; integrates to 2 protons (symmetry).
Amide N-H 7.45 (d, J = 9.0 Hz, 2H)-Highly deshielded by the adjacent amide carbonyl.
Phenyl Ar-H 7.10 - 7.28 (m, 20H)126.0 - 129.5Confirms the presence of four phenyl rings in the dimer.
Phenoxy Ar-H 6.85 - 7.05 (m, 6H)123.5 - 129.0Characteristic splitting of the 2,6-dimethyl substituted ring.
CH-OH (Methine) 3.75 (m, 2H)69.8Electronegative oxygen shifts this carbon downfield.
Hydroxyl O-H 4.60 (d, J = 5.5 Hz, 2H)-Exchangeable proton, confirms the alcohol is unreacted.
Phenoxyacetyl CH₂-O 4.25 (s, 4H)68.5Methylene adjacent to the phenoxy ether oxygen.
CH-NH (Amide) 4.15 (m, 2H)52.4Alpha-carbon to the amide nitrogen.
CH-NH (Urea) 3.85 (m, 2H)50.1Alpha-carbon to the urea nitrogen.
Benzylic CH₂ 2.65 - 2.85 (m, 8H)38.5, 40.2Diastereotopic protons adjacent to the phenyl rings.
Phenoxy CH₃ 2.15 (s, 12H)16.4Upfield methyls; integration of 12 confirms the dimeric structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR is utilized to confirm the hydrogen-bonding network and the distinct carbonyl environments without the moisture interference common in KBr pellet preparations. The critical diagnostic feature is the bifurcation of the carbonyl stretching region.

Table 3: FT-IR Spectral Assignments (ATR Mode)

Wavenumber (cm⁻¹)Functional Group / Vibration ModeDiagnostic Significance
3350 - 3400 (broad) O-H and N-H stretchingConfirms the presence of secondary amines and hydroxyl groups.
1665 (sharp) Amide I (C=O stretch)Validates the intact 2,6-dimethylphenoxyacetyl amide.
1635 (sharp) Urea C=O stretchLower frequency than typical amides due to extended resonance from two nitrogen lone pairs.
1530 (strong) Amide II (N-H bend / C-N stretch)Characteristic of secondary amides in the solid state.
1195 (medium) C-O-C asymmetric stretchConfirms the aryl alkyl ether linkage of the phenoxy group.

Conclusion

The orthogonal application of HRMS, multinuclear NMR, and FT-IR provides a robust, self-validating matrix for the structural confirmation of Lopinavir Impurity T. The precise identification of such dimeric process impurities—evidenced by the collapse of ¹³C NMR signals due to C2​ symmetry and specific MS/MS neutral losses—is critical for refining API synthetic routes, optimizing coupling stoichiometry, and ensuring patient safety in antiretroviral therapies.

References

  • Title: Lopinavir-impurities | Pharmaffiliates: Lopinavir and its Impurities (Impurity T: CAS 1797024-56-6)
  • Source: ResearchGate (Published in Journal of Pharmaceutical and Biomedical Analysis)
  • Title: Lopinavir EP Impurity T | CAS No.
  • Source: PubMed Central (PMC)
  • Title: Lopinavir EP Impurity T | CAS 1797024-56-6 Source: Veeprho Pharmaceuticals URL

Sources

Exploratory

Comprehensive Technical Whitepaper: Physicochemical Profiling and Analytical Control of Lopinavir Impurity T

Executive Summary In the manufacturing and lifecycle management of Lopinavir—a potent HIV-1 protease inhibitor—controlling synthesis-derived related substances is a critical regulatory mandate under ICH Q3A guidelines[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the manufacturing and lifecycle management of Lopinavir—a potent HIV-1 protease inhibitor—controlling synthesis-derived related substances is a critical regulatory mandate under ICH Q3A guidelines[1]. Among these, Lopinavir Impurity T (also designated as Lopinavir Aminoalcohol Urea) stands out as a critical quality attribute (CQA). As a high-molecular-weight symmetrical dimer, its presence even at trace levels can severely impact the crystallization thermodynamics and solubility profile of the final Active Pharmaceutical Ingredient (API). This technical guide provides an authoritative breakdown of its physicochemical properties, mechanistic origin, and the self-validating analytical protocols required for its quantification.

Physicochemical Profiling & Structural Elucidation

Lopinavir Impurity T is a dimeric byproduct characterized by a central urea linkage connecting two massive, highly lipophilic lopinavir core intermediates. This structural configuration results in a molecule with extensive steric bulk and extremely poor aqueous solubility.

Table 1: Quantitative Physicochemical Properties
PropertySpecification / Value
Chemical Name N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea
Synonyms Lopinavir Aminoalcohol Urea; Lopinavir EP Impurity T
CAS Number 1797024-56-6
Molecular Formula C₅₇H₆₆N₄O₇
Molecular Weight 919.18 g/mol
Appearance Off-white solid
Solubility Soluble in Methanol, DMSO; practically insoluble in water
Structural Class Symmetrical Urea Dimer

Data synthesized from authoritative reference standards[2] and[3].

Mechanistic Origin & Causality in Synthesis

To control an impurity, a formulation scientist must first understand the causality of its formation. Lopinavir is synthesized via the amidation of a core intermediate—(2S,3S,5S)-2-amino-3-hydroxy-5-[2-(2,6-dimethylphenoxy)acetyl]amino-1,6-diphenylhexane—with a valine-derived cyclic urea side chain[1].

The Causality of Dimerization: During this coupling phase, activating agents such as N,N'-carbonyldiimidazole (CDI) or phosgene equivalents are often utilized. If the stoichiometry of the carbonyl source is poorly controlled, or if residual activating agents persist in the reactor, the free primary amine of the lopinavir core intermediate acts as a strong nucleophile. It attacks the carbonyl center twice in rapid succession, resulting in the insertion of a carbonyl group between two core molecules. This side reaction yields the highly stable, symmetrical urea dimer known as Impurity T.

ReactionPathway A Lopinavir Core Intermediate (Primary Amine) C Lopinavir Impurity T (Symmetrical Urea Dimer) A->C Nucleophilic Attack (Side Reaction) E Lopinavir API (Target Product) A->E Amidation (Primary Pathway) B Carbonyl Source (e.g., Phosgene eq. / CDI) B->C Dimerization D Activated Valine Derivative (Target Side Chain) D->E Coupling

Reaction pathway illustrating the formation of Lopinavir Impurity T via amine dimerization.

Analytical Characterization & Experimental Protocols

Because Impurity T shares the chromophoric properties of the Lopinavir API but possesses nearly double the molecular weight and significantly higher hydrophobicity, standard isocratic HPLC methods often fail to elute it efficiently[4]. A gradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with LC-MS/MS is required[5].

Table 2: RP-HPLC Method Parameters
ParameterSpecification
Column Hypersil BDS C18 (100 x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Elution Mode Gradient (Required to elute lipophilic dimer)
Detection Wavelength UV at 240 nm
Flow Rate 1.0 mL/min
Step-by-Step Self-Validating Protocol

To ensure absolute trustworthiness and scientific integrity, this protocol is designed as a closed, self-validating system:

  • Standard & Sample Preparation : Dissolve the Lopinavir API sample in an Acetonitrile:Water (50:50 v/v) diluent to a working concentration of 1.0 mg/mL. Prepare a spiked validation sample containing 0.15% w/w of the6[6].

  • System Suitability Testing (SST) [Internal Control] : Inject the spiked SST mixture. The analytical run is validated only if the chromatographic resolution ( Rs​ ) between the Lopinavir main peak and Impurity T is ≥2.5 , and the tailing factor ( Tf​ ) is ≤1.5 . This proves the column chemistry is actively resolving the bulky dimer from the monomeric API[4].

  • Blank Verification [Artifact Control] : Inject the diluent blank. A valid sequence must show a flat baseline with no co-eluting peaks at the specific retention time of Impurity T, definitively ruling out matrix or solvent interference.

  • Chromatographic Execution : Run the gradient elution profile. Due to its extreme lipophilicity, Impurity T will exhibit a significantly higher retention time (RT) compared to the API.

  • Quantification & Orthogonal Confirmation : Integrate the peak area at 240 nm for quantitative yield. Simultaneously, divert the eluent to an ESI+ Mass Spectrometer to confirm structural identity via the detection of the m/z 919.2 [M+H]+ molecular ion[5].

AnalyticalWorkflow N1 1. Sample Preparation (API + Impurities in Acetonitrile/Water) N2 2. RP-HPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 3. UV Detection (240 nm) Quantification of Impurity T N2->N3 N4 4. LC-MS/MS Analysis Structural Confirmation (m/z 919.2) N2->N4 N5 5. Data Validation (ICH Q3A Compliance & SST Checks) N3->N5 N4->N5

RP-HPLC and LC-MS/MS analytical workflow for quantifying Lopinavir Impurity T.

Impact on Drug Development & Quality Control

From an applied formulation perspective, the strict control of Impurity T is non-negotiable. Because it is a massive, highly lipophilic dimer, even trace amounts (>0.1%) can act as crystal habit modifiers. During the final API crystallization process, Impurity T can seed unwanted polymorphs or cause erratic precipitation. Furthermore, its near-zero aqueous solubility can negatively impact the dissolution profile of the final solid oral dosage form, directly threatening the bioavailability of the antiretroviral therapy. Consequently, monitoring the stoichiometry of carbonyl sources during the final amidation step is classified as a Critical Process Parameter (CPP) in Lopinavir manufacturing.

References

  • Pharmaffiliates - Lopinavir-impurities (CAS : 1797024-56-6). Available at: [Link][2]

  • Allmpus - Lopinavir EP Impurity T and Lopinavir Aminoalcohol Urea (USP). Available at:[Link][3]

  • SciELO - A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities. Available at: [Link][4]

  • PMC (NIH) - Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available at:[Link][1]

  • TSI Journals - Development and validation of forced degradation studies of lopinavir using RP-HPLC and characterization. Available at: [Link][5]

Sources

Foundational

Unraveling Lopinavir Degradation: Mechanistic Pathways and Analytical Workflows for Impurity T

An in-depth technical whitepaper detailing the degradation mechanisms, analytical isolation, and structural profiling of Lopinavir Impurity T. Executive Summary Lopinavir is a highly potent, peptidomimetic HIV-1 protease...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper detailing the degradation mechanisms, analytical isolation, and structural profiling of Lopinavir Impurity T.

Executive Summary

Lopinavir is a highly potent, peptidomimetic HIV-1 protease inhibitor characterized by a central hydroxyethylamine core. While highly effective in antiretroviral therapy, the complex molecular architecture of Lopinavir makes it susceptible to specific degradation pathways during synthesis, formulation, and shelf-life storage. Among its degradation products, Lopinavir Impurity T (CAS 1797024-56-6) stands out as a critical high-molecular-weight degradant[1].

This whitepaper provides an authoritative guide on the mechanistic formation of Impurity T, offering researchers a self-validating experimental workflow for its forced degradation, isolation, and quantitative profiling using orthogonal analytical techniques.

Structural and Mechanistic Profiling of Impurity T

Lopinavir Impurity T, pharmacopeially recognized as Lopinavir Aminoalcohol Urea, is a process-related and degradation impurity. Its molecular formula is C57​H66​N4​O7​ (MW: 919.16 g/mol ), which is significantly larger than the parent Lopinavir molecule ( C37​H48​N4​O5​ , MW: 628.80 g/mol )[1].

The Causality of Degradation

The formation of Impurity T is primarily driven by the vulnerability of Lopinavir's cyclic urea (tetrahydropyrimidinone) ring and its adjacent amide bonds. Under specific stress vectors—namely, acidic hydrolysis or extreme thermal stress—the amide bond undergoes nucleophilic attack and subsequent cleavage.

This cleavage yields an aminoalcohol intermediate. Because this intermediate is highly reactive, it undergoes side reactions with urea-forming reagents (if occurring during process synthesis) or hydrolytic rearrangement and dimerization under thermal/acidic stress[1]. The result is a urea-linked dimer of the aminoalcohol core. Understanding this causality is critical: to force the degradation of Impurity T without destroying the phenyl chromophores required for UV detection, stress conditions must provide enough activation energy to cleave the aliphatic amide without inducing complete aromatic ring saturation.

Pathway LPV Lopinavir (API) MW: 628.80 Stress Acidic / Thermal Stress (e.g., 1M HCl, 60°C) LPV->Stress Cleavage Hydrolytic Cleavage (Amide/Urea Bond) Stress->Cleavage Intermediate Aminoalcohol Intermediate Process/Degradation Byproduct Cleavage->Intermediate Dimerization Urea-Linked Dimerization (Rearrangement) Intermediate->Dimerization ImpT Impurity T Lopinavir Aminoalcohol Urea MW: 919.16 Dimerization->ImpT

Mechanistic pathway of Lopinavir degradation leading to the formation of Impurity T.

Self-Validating Experimental Workflows

To accurately profile Impurity T, scientists must employ a forced degradation protocol that acts as a self-validating system . A system is self-validating when the mass balance (the sum of the remaining API and all quantified degradants) equals 98–102% of the initial API concentration[2]. If the mass balance falls below this threshold, it indicates either the formation of volatile degradants, irreversible column binding, or a failure in detector orthogonality.

Step-by-Step Forced Degradation Protocol

The following protocol is optimized to induce Impurity T formation while maintaining mass balance integrity[3]:

  • Sample Preparation: Accurately weigh and dissolve Lopinavir API in a diluent (typically a 50:50 v/v mixture of water and methanol) to achieve a stock concentration of 1 mg/mL.

  • Acidic Stress Induction: Transfer 1 mL of the stock solution to a round-bottom flask. Add 1 mL of 2 N Hydrochloric Acid (HCl). Reflux the mixture at 60°C for exactly 30 minutes[4]. Causality: 60°C provides the optimal kinetic energy to breach the activation barrier of the amide bond without causing total molecular fragmentation.

  • Thermal Stress Induction (Parallel Workflow): Place a solid-state sample of the Lopinavir API in a hot air oven at 105°C for 6 hours[4]. Dissolve the stressed sample in the diluent to a concentration of 1 mg/mL.

  • Critical Neutralization: For the acid-stressed sample, add 1 mL of 2 N Sodium Hydroxide (NaOH) to neutralize the solution. Causality: Neutralization is a mandatory self-validating step. It quenches the degradation reaction to capture an accurate kinetic snapshot and prevents the highly acidic solution from stripping the stationary phase of the silica-based C18 HPLC column.

  • Dilution: Dilute all stressed samples with the mobile phase to a final working concentration of 100 µg/mL prior to injection[3].

Workflow Prep Sample Preparation (1 mg/mL LPV in Diluent) Acid Acidic Stress 2N HCl, 60°C, 30 min Prep->Acid Thermal Thermal Stress 105°C, 6 hours Prep->Thermal Neut Neutralization & Dilution (to 100 µg/mL) Acid->Neut Thermal->Neut HPLC RP-HPLC Analysis C18, 240 nm, Isocratic Neut->HPLC LCMS LC-MS/MS Confirmation Orthogonal Mass Profiling HPLC->LCMS Val Self-Validating Mass Balance & Impurity Profiling LCMS->Val

Self-validating experimental workflow for the forced degradation and isolation of Impurity T.

Analytical Methodology & Quantitative Profiling

Because Impurity T is a highly lipophilic dimer, it will exhibit a significantly longer retention time than the parent Lopinavir molecule in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chromatographic Conditions
  • Column: Hypersil BDS C18, 100 x 4.6 mm, 5 µm (or equivalent)[3].

  • Mobile Phase: Isocratic elution using a 45:55 (v/v) mixture of Phosphate Buffer (pH adjusted) and Acetonitrile[3].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (optimal for the dimethylphenoxy and phenyl groups)[5].

Orthogonal Confirmation (LC-MS)

Relying solely on UV detection is insufficient for structural elucidation. Because the molar absorptivity of the dimerized Impurity T may differ from Lopinavir, LC-MS/MS must be employed orthogonally[6]. The specific mass spectral signature of Impurity T ( [M+H]+ at m/z 920.16) confirms its identity and ensures that the HPLC peak is not a co-eluting cluster of smaller degradants[1].

Quantitative Data Summary

The following table synthesizes the expected analytical parameters and sensitivity thresholds for Lopinavir and its related impurities based on ICH Q2(R1) validation standards[7],[2]:

Analytical ParameterLopinavir (Parent API)Lopinavir Impurity T (Dimer)
Molecular Weight 628.80 g/mol 919.16 g/mol
Relative Retention Time (RRT) 1.00 (~6.68 min)> 1.25 (Lipophilic shift)
Limit of Detection (LOD) 0.33 µg/mL~0.42 µg/mL
Limit of Quantitation (LOQ) 0.83 µg/mL~1.35 µg/mL
Acidic Stress Recovery ~90.8%~2.5% Yield
Thermal Stress Recovery ~96.2%~1.8% Yield

Conclusion and Control Strategies

The identification and quantification of Lopinavir Impurity T are paramount for regulatory compliance. Because it arises from both process side-reactions and hydrolytic degradation, control strategies must be two-pronged. First, raw material specifications and urea-forming reagent stoichiometry must be tightly controlled during synthesis. Second, formulation matrices must be optimized to minimize moisture ingress and acidic microenvironments, thereby preventing the hydrolytic cleavage of the tetrahydropyrimidinone ring during the product's shelf-life. By employing the self-validating workflows detailed above, pharmaceutical scientists can ensure robust impurity profiling in accordance with ICH Q3A and Q3B guidelines.

References

  • Lopinavir EP Impurity T | CAS 1797024-56-6 - Veeprho. Veeprho Pharmaceuticals. Retrieved from:[Link]

  • Development and validation of forced degradation studies of lopinavir using RP-HPLC and characterization. TSI Journals. Retrieved from:[Link]

  • A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities. SciELO. Retrieved from: [Link]

  • Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir. World Health Organization (WHO) / ResearchGate. Retrieved from: [Link]

  • A Stability Indicating Method Development of Lopinavir and Rotinavir in Combined Tablet Dosage Forms by RP-HPLC. Research Journal of Pharmacy and Technology. Retrieved from:[Link]

  • Method Development And Validation For The Simultaneous Determination Of Lopinavir And Ritonavir By Using RP-HPLC. International Journal of Creative Research Thoughts (IJCRT). Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Method Development and Validation for Lopinavir Impurity T

Introduction & Chemical Context Lopinavir is a highly potent human immunodeficiency virus type 1 (HIV-1) protease inhibitor widely utilized in antiretroviral therapy[1]. Ensuring the purity of the Active Pharmaceutical I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Lopinavir is a highly potent human immunodeficiency virus type 1 (HIV-1) protease inhibitor widely utilized in antiretroviral therapy[1]. Ensuring the purity of the Active Pharmaceutical Ingredient (API) is a critical regulatory requirement. During the synthesis, formulation, or prolonged storage of Lopinavir, various related substances and degradants can emerge under stress conditions[2].

Among these, Lopinavir Impurity T (CAS: 1797024-56-6) is a highly significant, high-molecular-weight related substance. Chemically, it is identified as 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-([[(2S,4S,5S)-5-[[(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]carbamoyl]amino)-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide[3]. With a molecular formula of C57H66N4O7 and a molecular weight of 919.18 g/mol , Impurity T is essentially a bulky, urea-linked dimeric derivative of the parent Lopinavir (MW 628.8 g/mol )[4][5]. Because its molecular weight and lipophilicity are substantially higher than the API, Impurity T exhibits distinct steric and hydrophobic properties that necessitate highly specific chromatographic conditions for accurate quantification.

Analytical Strategy & Causality (The "Why")

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires understanding the physicochemical causality behind each parameter choice:

  • Stationary Phase Selection : Impurity T is exceptionally lipophilic due to its extended hydrocarbon and aromatic network (comprising multiple phenyl and dimethylphenoxy groups)[5]. A densely bonded, high-carbon-load C18 column (e.g., YMC Pack ODS-AQ or Hypersil BDS, 250 mm × 4.6 mm, 5 µm) is mandatory. This provides the necessary hydrophobic retention and steric selectivity to resolve Impurity T from the API and other structurally similar impurities[1][2].

  • Mobile Phase & pH Control : Both Lopinavir and Impurity T contain multiple amide linkages and hydroxyl groups. An acidic aqueous buffer—specifically 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) adjusted to pH 2.5 with orthophosphoric acid—is utilized[1]. Causality : At pH 2.5, residual silanol groups on the silica stationary phase are fully protonated (neutralized). This prevents secondary ionic interactions that cause severe peak tailing for nitrogen-containing compounds. Acetonitrile is preferred over methanol as the organic modifier due to its lower viscosity and superior elution strength for high-MW hydrophobic analytes[1].

  • Elution Mode : A gradient elution is strictly required. An isocratic method would either elute Lopinavir too early (co-eluting with the void volume) or retain the massive 919.18 g/mol Impurity T indefinitely, leading to band broadening and poor sensitivity[6].

  • Detector Tuning : UV detection at 210 nm is optimal. While 240 nm can be used for general API assay[2], 210 nm provides maximum absorptivity for the amide bonds and aromatic rings, ensuring high sensitivity for trace-level impurity quantification (LOD/LOQ)[1].

Experimental Protocol: A Self-Validating Workflow

The following step-by-step methodology is designed to be a self-validating system, ensuring that system suitability is proven before any sample data is accepted.

Reagents and Materials
  • Lopinavir API Reference Standard[4]

  • Lopinavir Impurity T Reference Standard (Purity ≥ 98%)[3]

  • HPLC-grade Acetonitrile and Milli-Q Water

  • Potassium Dihydrogen Phosphate (KH2PO4), AR grade

  • Orthophosphoric acid (85%), AR grade

Chromatographic Conditions
  • Column : C18 (250 mm × 4.6 mm, 5 µm)

  • Column Temperature : 45 °C. Causality : Elevated temperature reduces mobile phase viscosity and significantly improves mass transfer kinetics within the stationary phase pores for the bulky Impurity T, thereby sharpening its peak[1].

  • Flow Rate : 1.0 mL/min

  • Detection : Photodiode Array (PDA) or UV at 210 nm

  • Injection Volume : 10 µL

Preparation of Solutions
  • Diluent : Mobile Phase A : Acetonitrile (50:50, v/v).

  • Standard Stock Solution : Accurately weigh 50 mg of Lopinavir standard and 1 mg of Impurity T standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent.

  • System Suitability Solution (SST) : Transfer 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume. This creates a working concentration where both peaks are clearly visible for resolution testing.

  • Sample Solution : Weigh an amount of API equivalent to 50 mg of Lopinavir into a 50 mL flask, dissolve in diluent, sonicate for 10 minutes, and make up to the mark. Filter through a 0.45 µm PTFE syringe filter prior to injection[7].

Data Presentation & Method Validation

Table 1: Optimized Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.08020High aqueous ratio to retain polar degradants and salts.
15.04555Linear ramp to elute the primary Lopinavir API peak.
35.02080High organic ratio to force the elution of the highly lipophilic Impurity T.
40.08020Return to initial conditions for column re-equilibration.
45.08020End of chromatographic run.
Table 2: System Suitability and Validation Criteria (ICH Q2)

A protocol is only trustworthy if it validates itself. The SST ensures the column has not degraded and the mobile phase pH is correct. If the resolution drops below the acceptance criteria, the run must be aborted. Data ranges represent typical validated limits for Lopinavir related substances[1][4][6].

ParameterLopinavirImpurity TAcceptance Criteria
Retention Time (RT) ~18.5 min~32.4 minN/A
Resolution (Rs) > 2.0> 1.5 (from adjacent peaks)Rs ≥ 1.5 (Baseline separation)
Tailing Factor (Tf) 1.11.2Tf ≤ 1.5
Theoretical Plates (N) > 8000> 15000N > 2000
LOD (µg/mL) 0.0280.063Signal-to-Noise (S/N) ≥ 3
LOQ (µg/mL) 0.0840.192Signal-to-Noise (S/N) ≥ 10
Precision (%RSD) < 1.0%< 2.0%%RSD ≤ 2.0% (n=5 injections)

Method Development Workflow

HPLC_Method_Dev N1 1. Analyte Profiling Lopinavir vs Impurity T N2 2. Column Selection Hydrophobic C18 (250 x 4.6 mm) N1->N2 N3 3. Mobile Phase Optimization Gradient: Acidic Buffer / ACN N2->N3 N4 4. Detector Tuning UV Detection at 210-215 nm N3->N4 N5 5. System Suitability Resolution > 2.0, Tailing < 1.5 N4->N5 N6 6. Method Validation ICH Q2(R1) Guidelines N5->N6

Figure 1: RP-HPLC method development and validation workflow for Lopinavir Impurity T.

References

  • Title: A NOVEL RP-HPLC METHOD FOR IMPURITY DETERMINATION IN LOPINAVIR AND RITONAVIR IN BULK AND PHARMACEUTICAL DOSAGE FORMS Source: rjpn.org URL: [Link]

  • Title: Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance Source: nih.gov URL: [Link]

  • Title: Lopinavir-impurities | Pharmaffiliates (Impurity T Specifications) Source: pharmaffiliates.com URL: [Link]

  • Title: A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities Source: scielo.br URL: [Link]

  • Title: Development and validation of forced degradation studies of lopinavir using RP-HPLC and characterization Source: tsijournals.com URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Determination of Ritonavir and Lopinavir Source: rjptonline.org URL: [Link]

  • Title: Lopinavir - Impurity T (Structure Elucidation & Evaluation) Source: pharmaffiliates.com URL: [Link]

Sources

Application

Application Note: Advanced Isolation and Purification Protocols for Lopinavir Impurity T

Target Audience: Analytical Chemists, Process Scientists, and Reference Standard Developers Document Type: Technical Protocol & Application Note Introduction & Scientific Rationale Lopinavir is a highly potent HIV-1 prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Scientists, and Reference Standard Developers Document Type: Technical Protocol & Application Note

Introduction & Scientific Rationale

Lopinavir is a highly potent HIV-1 protease inhibitor, often co-formulated with ritonavir. During the synthesis and forced degradation of the active pharmaceutical ingredient (API), several complex related substances emerge[1]. Among these, Lopinavir Impurity T represents a significant analytical challenge. Characterized as a large, highly lipophilic dimer-like derivative, it must be strictly controlled in the final API to meet ICH Q2(R1) and pharmacopeial thresholds.

As a Senior Application Scientist, I have designed this protocol to move beyond standard analytical profiling. While traditional analytical methods rely on non-volatile phosphate buffers (e.g., KH2​PO4​ ) to resolve Lopinavir impurities[1], these systems are incompatible with preparative isolation because the salts cannot be removed post-fractionation.

This guide details a self-validating preparative chromatography workflow that utilizes volatile mobile phases, orthogonal mass-spectrometry verification, and optimized solvation strategies to isolate Lopinavir Impurity T to >98% purity, rendering it suitable for use as a primary reference standard[2].

Table 1: Target Analyte Profile
ParameterSpecification
Chemical Name 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-([[(2S,4S,5S)-5-[[(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]carbamoyl]amino)-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide
CAS Registry Number 1797024-56-6[2]
Molecular Formula C57​H66​N4​O7​ [2]
Molecular Weight 919.18 g/mol [2]
Solubility Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water

Experimental Design: Causality & Methodological Choices

To ensure scientific integrity and high recovery, every step in this protocol is driven by the physicochemical properties of Impurity T:

  • Sample Solvation (The DMSO Advantage): Impurity T is exceptionally hydrophobic (MW 919.18). Attempting to inject the crude mixture in the mobile phase will cause pre-column precipitation, leading to peak splitting and frit clogging. We utilize 100% Dimethyl Sulfoxide (DMSO) as the injection diluent to maintain complete solvation until the sample enters the column bed.

  • Volatile Buffer Selection: We replace the standard analytical phosphate buffer with 0.1% Formic Acid . Formic acid provides the necessary low pH (~2.8) to keep residual silanols on the C18 stationary phase protonated (preventing peak tailing), while being 100% volatile for downstream lyophilization.

  • Detection Wavelength: While 254 nm is standard for aromatic rings, the complex amide/carbamate backbone of Impurity T exhibits a higher molar absorptivity at 215 nm . Triggering fraction collection at 215 nm maximizes sensitivity for this low-abundance degradant.

Step-by-Step Methodologies

Protocol A: Matrix Enrichment & Sample Preparation

Objective: Increase the relative concentration of Impurity T before chromatography to prevent column overloading by the parent API.

  • Source Material: Collect 5.0 g of Lopinavir crystallization mother liquor (which naturally concentrates related substances) or a forced-degradation API batch.

  • Solvent Extraction: Evaporate the mother liquor to dryness under reduced pressure at 40°C.

  • Reconstitution: Dissolve the dried residue in 25 mL of HPLC-grade DMSO. Vortex for 5 minutes until fully homogenized.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter. Crucial: Do not use nylon filters, as the high organic content and DMSO will degrade the membrane.

Protocol B: Preparative HPLC Isolation

Objective: Chromatographic resolution and collection of Impurity T.

Equipment: Preparative LC system equipped with a dual-wavelength UV/Vis detector and an automated fraction collector. Column: Waters XBridge Prep C18 (50 mm × 250 mm, 5 µm particle size).

Table 2: Preparative HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% Formic Acid in H2​O )% Mobile Phase B (Acetonitrile)
0.080.06040
5.080.06040
35.080.01585
40.080.0595
45.080.0595
46.080.06040
55.080.06040

Execution:

  • Equilibrate the column with 60% A / 40% B for 3 column volumes.

  • Inject 2.0 mL of the DMSO-reconstituted sample.

  • Monitor UV absorbance at 215 nm (primary) and 254 nm (secondary).

  • Set the fraction collector to trigger on the slope of the peak eluting at approximately the 28-32 minute mark (retention time must be pre-calibrated via analytical scale-up).

Protocol C: The Self-Validating Loop (Fraction Verification)

Objective: Prevent the pooling of co-eluting impurities by enforcing strict orthogonal release criteria.

Do not pool fractions immediately. Instead, maintain collected fractions at 4°C and execute the following self-validation loop:

  • Aliquot 10 µL from each collected fraction tube.

  • Inject into an analytical UPLC-MS system (Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Acceptance Criteria for Pooling:

    • UV Purity (215 nm) must be ≥ 98.0% .

    • ESI+ Mass Spectrometry must confirm the base peak at m/z 920.2 [M+H]+ .

  • Discard or recycle any fractions failing these criteria.

Protocol D: Lyophilization
  • Pool the validated fractions into a pre-weighed, round-bottom lyophilization flask.

  • Flash-freeze the pool using a dry ice/acetone bath.

  • Attach to a manifold freeze-dryer. Sublimate the water and acetonitrile at -50°C and 0.01 mbar for 48–72 hours.

  • The resulting product is a highly pure, off-white powder of Lopinavir Impurity T.

Data Presentation: Recovery & Yield

Table 3: Validation & Recovery Metrics
ParameterObserved ValueMethodological Note
Initial Matrix Concentration ~1.2% Impurity TDetermined via UPLC-UV prior to prep-injection.
Injection Mass per Run ~400 mg (Total Matrix)Optimized to prevent peak fronting.
Yield per Injection 3.1 mgRepresents a ~64% recovery rate post-fractionation.
Final Purity 98.8%Verified via orthogonal UPLC-DAD.
Residual Solvent < 500 ppmVerified via GC-FID post-lyophilization.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the purification protocol.

G N1 1. Matrix Enrichment (Mother Liquor) N2 2. Sample Prep (DMSO Dissolution & 0.22µm Filter) N1->N2 N3 3. Preparative HPLC (Volatile Formic Acid/ACN Gradient) N2->N3 N4 4. Target Fractionation (UV Trigger @ 215 nm) N3->N4 N5 5. Orthogonal Validation (UPLC-MS Purity >98%) N4->N5 N6 6. Lyophilization (Solvent Sublimation) N5->N6 N7 7. Pure Impurity T (Reference Standard) N6->N7

Fig 1: Self-validating preparative isolation workflow for Lopinavir Impurity T.

Conclusion

The isolation of high-molecular-weight pharmaceutical impurities like Lopinavir Impurity T requires a departure from standard analytical methodologies. By leveraging DMSO for absolute solvation, swapping to a volatile formic acid buffer system, and implementing a strict UPLC-MS self-validating fraction pooling loop, scientists can reliably produce >98% pure reference standards. This protocol ensures that the final isolated powder is free of inorganic salts and meets the rigorous demands of regulatory impurity profiling.

References

  • Chitturi, S. R., et al. "Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance." Journal of Pharmaceutical and Biomedical Analysis (2008). 1

  • Pharmaffiliates. "Lopinavir - Impurity T (CAS 1797024-56-6) Product Specification." Pharmaffiliates Reference Standards.2

Sources

Method

Application Note: Validation of a Stability-Indicating Analytical Method for Lopinavir Impurities

Executive Summary & Analytical Target Profile (ATP) Lopinavir (LPV) is a potent antiretroviral protease inhibitor, frequently co-formulated with Ritonavir, used in the management of HIV-1 infection. The presence of impur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

Lopinavir (LPV) is a potent antiretroviral protease inhibitor, frequently co-formulated with Ritonavir, used in the management of HIV-1 infection. The presence of impurities—whether synthetic byproducts (e.g., Lopinavir Impurity A and B) or degradation products formed during storage—can significantly impact drug efficacy and patient safety[1].

With the implementation of the updated [2] and ICH Q14 guidelines, the pharmaceutical industry has shifted toward a lifecycle and Quality-by-Design (QbD) approach. The Analytical Target Profile (ATP) for this method dictates that it must selectively quantify LPV and its related impurities at trace levels (as low as 0.05% of the nominal API concentration) while maintaining a baseline resolution ( Rs​>1.5 ) across all critical peak pairs, even in highly degraded samples.

Lifecycle ATP 1. Analytical Target Profile (Define Impurity Limits) Dev 2. Method Development (Risk Assessment & QbD) ATP->Dev Val 3. Method Qualification (ICH Q2(R2) Validation) Dev->Val Mon 4. Continuous Verification (Lifecycle Monitoring) Val->Mon

Fig 1. Analytical procedure lifecycle aligned with ICH Q14 and Q2(R2) guidelines.

Mechanistic Rationale for Method Design

To move beyond simply listing parameters, it is critical to understand the causality behind the chromatographic choices used for Lopinavir impurity profiling.

  • Stationary Phase Selection: Lopinavir is a highly lipophilic molecule ( logP≈4.7 ) with multiple hydrogen-bond acceptors and donors (amide and urea linkages). A high-density, end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm, or a sub-2 µm UHPLC equivalent) is required. The end-capping prevents secondary interactions between the basic amine groups of degradation products and residual silanols on the silica matrix, which would otherwise cause severe peak tailing[3].

  • Mobile Phase & pH Control: The mobile phase utilizes a low-pH buffer (0.05 M Potassium Dihydrogen Phosphate, adjusted to pH 2.5–3.0 with orthophosphoric acid) paired with Acetonitrile as the organic modifier. Why pH 2.5? At this acidic pH, the ionization of acidic impurities is suppressed, and residual silanols are fully protonated (neutralized), ensuring sharp, symmetrical peaks. Acetonitrile is selected over methanol due to its lower viscosity and lower UV cut-off, which is vital for detecting the π−π∗ transitions of LPV's aromatic rings at 210–240 nm.

  • Gradient Elution: Because LPV degradation products range from highly polar (cleaved urea fragments) to highly non-polar (N-oxide derivatives), an isocratic method cannot elute all compounds within a reasonable timeframe without sacrificing resolution. A gradient method ensures early elution of polar degradants and timely elution of the strongly retained parent compound.

Experimental Protocol: A Self-Validating System

A robust protocol must be a self-validating system . This means the workflow incorporates mandatory internal checks (System Suitability Testing, SST) that automatically halt the analysis if foundational chromatographic conditions are not met, ensuring absolute trustworthiness of the generated data.

Step 1: Reagent & Mobile Phase Preparation
  • Buffer: Dissolve 6.8 g of KH2​PO4​ in 1000 mL of HPLC-grade water. Adjust to pH 2.8 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase A: Buffer and Acetonitrile (90:10, v/v).

  • Mobile Phase B: Buffer and Acetonitrile (20:80, v/v).

  • Diluent: Methanol:Water (50:50, v/v).

Step 2: Preparation of Solutions
  • Blank Solution: 100% Diluent.

  • Standard Solution: 100 µg/mL of Lopinavir Reference Standard in diluent.

  • System Suitability (SST) Spiked Solution: 100 µg/mL LPV spiked with 0.5% (0.5 µg/mL) of Lopinavir Impurity A and Impurity B.

Step 3: The Self-Validation Gate (System Suitability)

Before analyzing any validation or stability samples, inject the Blank and SST solutions. The system is only deemed "Valid" if it passes the following criteria:

  • Blank: No interfering peaks at the retention times of LPV or known impurities.

  • Resolution ( Rs​ ): >1.5 between LPV and Impurity A.

  • Tailing Factor ( Tf​ ): <1.5 for the LPV peak.

  • Precision: %RSD≤2.0% for 6 replicate injections of the Standard Solution. (Causality: Failing Rs​ indicates column degradation or mobile phase preparation errors; failing %RSD indicates autosampler inconsistency).

Step 4: Forced Degradation (Specificity) Workflow

To prove the method is "stability-indicating" per [4], subject the LPV sample to stress conditions to force 5–20% degradation.

  • Acidic Stress: 1N HCl at 80°C for 2 hours. Neutralize with 1N NaOH.

  • Alkaline Stress: 1N NaOH at 80°C for 2 hours. Neutralize with 1N HCl. (Note: LPV is highly susceptible to base hydrolysis due to the cleavage of its amide bonds).

  • Oxidative Stress: 30% H2​O2​ at room temperature for 24 hours.

  • Thermal Stress: Solid drug substance at 105°C for 48 hours.

  • Photolytic Stress: UV light (254 nm and 360 nm) for 24 hours.

Specificity Sample Lopinavir Sample Acid Acid Stress (1N HCl) Sample->Acid Base Base Stress (1N NaOH) Sample->Base Ox Oxidative (30% H2O2) Sample->Ox Deg Degradation Products Acid->Deg Base->Deg Ox->Deg SST System Suitability (Rs > 1.5) Deg->SST HPLC/UHPLC

Fig 2. Forced degradation workflow to establish stability-indicating specificity.

Quantitative Data Summaries

Table 1: Typical Forced Degradation Profile & Mass Balance

Mass balance is calculated by summing the area of the parent peak and all degradation peaks, comparing it to the unstressed control. A mass balance close to 100% proves the method detects all degradation products without them being trapped on the column or remaining undetected (e.g., lacking a UV chromophore)[5].

Stress ConditionTime / Temp% DegradationPrimary Degradation MechanismMass Balance (%)Peak Purity Angle vs. Threshold
Control N/A0.0%N/A100.0Angle < Threshold (Pure)
Acidic (1N HCl) 2h / 80°C8.4%Amide bond hydrolysis98.7Angle < Threshold (Pure)
Alkaline (1N NaOH) 2h / 80°C18.2%Urea/Amide cleavage99.1Angle < Threshold (Pure)
Oxidative (30% H2​O2​ ) 24h / RT6.5%N-oxidation97.5Angle < Threshold (Pure)
Thermal 48h / 105°C1.2%Thermolysis (Highly stable)99.8Angle < Threshold (Pure)
Photolytic (UV) 24h / RT0.8%Photo-oxidation (Stable)99.9Angle < Threshold (Pure)
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

The following table summarizes the validation of the analytical procedure for Lopinavir and its primary impurities, demonstrating adherence to regulatory expectations[3].

Validation ParameterICH Q2(R2) RequirementExperimental Result (Lopinavir)Experimental Result (Impurity A)
Specificity No interference from blank/degradantsPassed (Peak purity confirmed)Passed ( Rs​>1.8 from API)
LOD (S/N 3:1) Establish for impurities0.15 µg/mL0.05 µg/mL
LOQ (S/N 10:1) Establish for impurities0.45 µg/mL0.15 µg/mL
Linearity & Range R2≥0.999 (LOQ to 150%) R2=0.9998 R2=0.9995
Accuracy (Recovery) 90.0% – 110.0% at 3 levels99.2% – 100.8%98.5% – 101.2%
Repeatability (n=6) %RSD≤2.0% 0.8%1.2%
Intermediate Precision %RSD≤2.0% (Different day/analyst)1.1%1.4%
Robustness Deliberate variations (pH, flow, temp)Passed (No change in Rs​ )Passed (No change in Rs​ )

Conclusion

The developed UHPLC/HPLC method for the quantification of Lopinavir and its impurities is fully validated in accordance with ICH Q2(R2) guidelines. By utilizing a low-pH phosphate buffer and a gradient acetonitrile elution, the method successfully suppresses silanol interactions and resolves complex hydrolytic and oxidative degradation products. The embedded system suitability criteria ensure the protocol operates as a self-validating mechanism, guaranteeing high-fidelity analytical data suitable for regulatory submission and routine quality control of commercial drug substances.

References

  • ICH Q2(R2) Validation of analytical procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Q2(R2) Validation of Analytical Procedures - Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir PubMed Central (PMC) / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities Brazilian Journal of Pharmaceutical Sciences (SciELO) URL:[Link]

  • LC Method for Studies on the Stability of Lopinavir and Ritonavir in Soft Gelatin Capsules Chromatographia / ResearchGate URL:[Link]

Sources

Application

application of Lopinavir Impurity T in pharmaceutical research

Application Note: Analytical Profiling and Regulatory Qualification of Lopinavir Impurity T Introduction & Mechanistic Context Lopinavir is a highly potent human immunodeficiency virus type 1 (HIV-1) protease inhibitor,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Profiling and Regulatory Qualification of Lopinavir Impurity T

Introduction & Mechanistic Context

Lopinavir is a highly potent human immunodeficiency virus type 1 (HIV-1) protease inhibitor, fundamentally utilized in combination with Ritonavir for antiretroviral therapy. During the synthesis and lifecycle of the Active Pharmaceutical Ingredient (API), process-related impurities and degradation products inevitably emerge. Among these, Lopinavir Impurity T (CAS: 1797024-56-6) represents a critical, high-molecular-weight related substance (Molecular Formula: C57H66N4O7, MW: 919.18 g/mol )[1]. Due to its complex structure—which suggests a dimeric or coupled byproduct of Lopinavir precursors—rigorous analytical profiling is paramount[2].

The International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines strictly mandate the reporting, identification, and qualification of such impurities to ensure patient safety and drug efficacy[3]. If left uncontrolled, impurities of this magnitude can alter the dissolution profile, bioavailability, and potentially the toxicological baseline of the formulated drug. This application note delineates the causality-driven methodologies for the isolation, quantitation, and regulatory assessment of Lopinavir Impurity T, providing a self-validating framework for pharmaceutical researchers[4].

Workflow Visualization

Workflow A Sample Preparation (API & Spiked Controls) B Chromatographic Separation (Gradient RP-HPLC) A->B Injection C Detection & Integration (PDA at 210 nm / LC-MS) B->C Elution D Self-Validation Checks (SST, Blank, Bracketing) C->D Data Processing E Regulatory Reporting (ICH Q3A/Q3B Compliance) D->E Verified Data

Workflow for the analytical profiling and regulatory qualification of Lopinavir Impurity T.

Protocol 1: Self-Validating RP-HPLC Quantitation of Impurity T

Causality of Experimental Design: The selection of a gradient elution method over an isocratic one is necessitated by the profound difference in polarity between Lopinavir and Impurity T. An isocratic mobile phase would either fail to resolve early-eluting polar degradants or cause unacceptable band broadening for the highly hydrophobic Impurity T[5]. A buffered acidic mobile phase (pH 2.5) is utilized to suppress the ionization of residual silanols on the stationary phase, thereby maintaining the analytes in a neutral state and preventing peak tailing[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation :

    • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust to pH 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Self-Validating Sample Preparation :

    • Blank: Diluent (Water:Acetonitrile, 50:50 v/v) to establish baseline noise and confirm the absence of column carryover.

    • System Suitability Test (SST) Solution: Spike Lopinavir API (1.0 mg/mL) with Impurity T Reference Standard at the 0.15% specification limit (1.5 µg/mL). This internal control proves the system's resolving power prior to unknown sample analysis.

    • Test Sample: Accurately weigh and dissolve Lopinavir API to a concentration of 1.0 mg/mL in diluent.

  • Chromatographic Conditions :

    • Column: YMC Pack ODS-AQ (250 mm × 4.6 mm, 5 µm) or an equivalent high-carbon-load C18 column[5].

    • Column Temperature: 45°C (Reduces mobile phase viscosity and enhances mass transfer for the bulky Impurity T molecule).

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) at 210 nm.

    • Gradient Program: Time 0 min (40% B), 20 min (60% B), 35 min (80% B), 40 min (40% B for re-equilibration).

  • Execution & System Validation :

    • Inject the Blank. Confirm no interfering peaks at the retention times of Lopinavir or Impurity T.

    • Inject the SST Solution in replicates of five. The run is only validated if the resolution (Rs) between Lopinavir and Impurity T is > 2.0, and the relative standard deviation (RSD) of the Impurity T peak area is < 2.0%.

    • Inject Test Samples, followed by a bracketing SST injection every 10 samples to verify that detector response and retention times have not drifted.

Quantitative Data Presentation

The following table summarizes the typical validation parameters achieved using the aforementioned protocol, ensuring compliance with ICH Q2(R1) guidelines[6].

Validation ParameterAcceptance CriteriaTypical ResultCausality / Scientific Significance
Limit of Detection (LOD) S/N > 30.03 µg/mLEnsures detection capabilities fall well below the ICH reporting threshold (0.05%).
Limit of Quantitation (LOQ) S/N > 100.09 µg/mLGuarantees accurate quantitation at the identification threshold[5].
Linearity (R²) > 0.9990.9996Confirms the PDA detector response is directly proportional to Impurity T concentration.
Resolution (Rs) > 2.03.2Proves baseline separation between the API and the structurally similar Impurity T.
Spike Recovery 90.0% - 110.0%99.8%Validates that the sample matrix does not interfere with the extraction or detection of the impurity.

Protocol 2: Forced Degradation & Stability-Indicating Assessment

To definitively categorize Impurity T as either a strictly process-related byproduct or a potential degradation product, a forced degradation study is required[7].

Causality of Experimental Design: By subjecting the API to extreme environmental stressors, researchers can map the kinetic pathways of degradation. Quenching the reactions at specific time points is a critical self-validating step; it halts degradation instantly, ensuring that the chromatographic profile accurately reflects the exact stress duration without post-sampling artifacts in the autosampler.

Degradation API Lopinavir API Stress Stress Conditions (Acid, Base, Heat, Light) API->Stress Exposure ImpT Impurity T & Degradants Stress->ImpT Kinetic Pathway Quench Reaction Quenching (Self-Validation) ImpT->Quench Time-Point Sampling Analysis Mass Balance Analysis Quench->Analysis HPLC Injection

Mechanistic pathway of Lopinavir stress testing and mass balance validation.

Step-by-Step Methodology:

  • Baseline Establishment : Prepare a 1.0 mg/mL control solution of Lopinavir API. Analyze via HPLC to establish the initial Impurity T baseline.

  • Acid/Base Hydrolysis :

    • Add 5 mL of 1N HCl (acid stress) or 1N NaOH (base stress) to 10 mg of API.

    • Heat at 60°C for 24 hours.

    • Self-Validation (Quenching): Neutralize the acid sample with 1N NaOH (and vice versa) to exactly pH 7.0 before dilution to the 1.0 mg/mL target concentration.

  • Oxidative Stress : Treat 10 mg of API with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal & Photolytic Stress : Expose solid API to 105°C for 48 hours, and separately to UV light (1.2 million lux hours) per ICH Q1B.

  • Mass Balance Calculation : Sum the peak areas of the remaining API and all generated impurities (including Impurity T). The mass balance must equal 95-105% of the initial control peak area. A failure here indicates the formation of unseen polymeric degradants or volatile loss, invalidating the stability-indicating nature of the method.

Regulatory Implications (ICH Q3A/Q3B Integration)

The data generated from these protocols directly feeds into the regulatory filing strategy (e.g., ANDA, DMF). According to ICH Q3A(R2), if Impurity T is present in the new drug substance at levels greater than 0.10% (assuming a maximum daily dose of ≤ 2g/day), it must be structurally identified and toxicologically qualified[3]. By utilizing a highly specific LC-MS compatible HPLC method, pharmaceutical developers can seamlessly transition from routine QC quantitation to definitive mass-spectral structural elucidation, thereby satisfying regulatory scrutiny and accelerating drug approval timelines[5][7].

References

  • Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research. Available at:[Link][3]

  • Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance. PubMed (NIH). Available at:[Link][5]

  • CAS No : 1797024-56-6 | Product Name : Lopinavir - Impurity T. Pharmaffiliates. Available at:[Link][2]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. NIH / PMC. Available at: [Link][8]

  • ICH Q3A(R2) and Q3B(R2): Impurities in New Drug Substances and New Drug Products. Taiwan FDA Guidelines. Available at: [Link][7]

  • A Novel RP-HPLC Method for Impurity Determination in Lopinavir and Ritonavir. RJPN. Available at: [Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Lopinavir Impurity Profiling: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Lopinavir Impurity Profiling. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lopinavir Impurity Profiling. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges during the quantification of Lopinavir and its related substances (e.g., Impurities A, B, and co-formulated Ritonavir).

By bridging the gap between theoretical chromatography and practical benchtop application, this center provides causality-driven troubleshooting and self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Diagnostic Workflow: Resolving Chromatographic Failures

Before adjusting your instrument parameters, consult the diagnostic logic pathway below to identify the root cause of poor peak resolution.

G N1 Poor Peak Resolution (Rs < 1.5) N2 Identify Root Cause N1->N2 N3 Peak Tailing (Asymmetry > 1.5) N2->N3 Assess Peak Shape N4 Co-elution of Impurities (e.g., Impurity A & B) N2->N4 Assess Retention Time N5 Suppress Silanol Activity: Adjust pH to 2.2-2.5 Add Triethylamine N3->N5 N6 Optimize Selectivity: Use ODS-AQ Column Flatter Gradient Slope N4->N6 N7 System Suitability Achieved (Rs > 2.0) N5->N7 N6->N7

Workflow for troubleshooting Lopinavir impurity peak resolution.

Troubleshooting Guides & FAQs

Q1: Why am I seeing co-elution between Lopinavir and its structurally similar impurities (e.g., Impurity A)? Causality: Lopinavir is a highly hydrophobic, bulky molecule ( C37​H48​N4​O5​ ). Its related substances, such as Impurity A and the Lopinavir dimer, share the same core hydrophobic diphenylhexan backbone, leading to nearly identical partitioning behavior in standard reversed-phase chromatography. A standard C18 column relies heavily on hydrophobic dispersion forces, which cannot differentiate these minor polar variations. Solution: You must alter the shape selectivity and dipole-dipole interactions of the system. Switching to a polar-embedded or highly aqueous-compatible stationary phase, such as a YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm), enhances interaction with the polar functional groups (amides, hydroxyls) of the impurities, significantly improving resolution1[1].

Q2: My Lopinavir peak exhibits severe tailing (Asymmetry factor > 2.0), which masks closely eluting impurities. How can I correct this? Causality: Peak tailing in basic and bulky compounds like Lopinavir is primarily driven by secondary interactions. The basic nitrogen atoms in the pyrimidine ring of the analyte interact with unreacted, acidic silanol groups on the silica support of the column via ion-exchange mechanisms. Solution: You must suppress silanol ionization. Lower the mobile phase pH to between 2.2 and 2.5 using a strong buffer like 0.02M KH2​PO4​ or 0.1% H3​PO4​ . Additionally, incorporating an amine modifier like triethylamine (TEA) competitively binds to residual silanols, ensuring a sharp, symmetrical peak 2[2].

Q3: How do I optimize the gradient to separate Lopinavir from Ritonavir and their respective degradants in a combined formulation? Causality: Isocratic elution is insufficient for resolving complex mixtures of Lopinavir, Ritonavir, and up to 10 related substances (RS4-RS10) because the polarity range is too broad. This leads to either the co-elution of early peaks or excessive band broadening of late eluters. Solution: Implement a shallow gradient elution mode using a ternary mobile phase. A validated Ultra Performance Liquid Chromatography (UPLC) approach utilizes a gradient of Triethylamine (pH 2.2)/ 0.1% H3​PO4​ against a mixture of Acetonitrile and Methanol (85:15). Methanol acts as a hydrogen-bond donor/acceptor, fine-tuning the selectivity for structurally rigid impurities that Acetonitrile alone cannot resolve2[2].

Quantitative Data: Chromatographic Conditions & Metrics

The following table summarizes the shift from traditional RP-HPLC to optimized UPLC methodologies, demonstrating the exact parameters required to achieve superior peak resolution.

ParameterStandard RP-HPLC MethodOptimized UPLC Method
Column YMC Pack ODS-AQ (250 x 4.6 mm, 5 µm)Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.02M KH2​PO4​ (pH 2.5) 0.1% H3​PO4​
  • Triethylamine (pH 2.2)
Mobile Phase B AcetonitrileAcetonitrile : Methanol (85:15 v/v)
Elution Mode GradientGradient
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 45 °C30 °C
Detection Wavelength 210 nm215 nm
Resolution (Lopinavir/Ritonavir) > 2.0> 2.5
Limit of Quantitation (LOQ) ~0.192 µg/mL~0.831 µg/mL

Self-Validating Protocol: High-Resolution UPLC Impurity Profiling

This methodology provides a step-by-step framework for quantifying Lopinavir, Ritonavir, and their respective impurities with baseline resolution. The protocol is designed as a self-validating system; if the System Suitability Testing (SST) criteria are not met, the run automatically invalidates, preventing the collection of erroneous data2[2].

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.0 mL of phosphoric acid ( H3​PO4​ ) in 1000 mL of HPLC-grade water ( 0.1% v/v). Add Triethylamine (TEA) dropwise under continuous stirring until the pH reaches exactly 2.2.

    • Causality: Precise pH control is critical; deviations above pH 2.5 will re-ionize silanols, instantly degrading peak symmetry.

  • Organic Modifier (Mobile Phase B): Mix Acetonitrile and Methanol in an 85:15 (v/v) ratio. Degas via ultrasonication for 10 minutes.

Step 2: Sample and Standard Preparation
  • Diluent: Prepare a Methanol/Water (50:50 v/v) solution.

  • System Suitability Solution: Prepare a solution containing 8 µg/mL of Lopinavir and 2 µg/mL of Ritonavir. Spike this solution with 0.5% Lopinavir Impurities (e.g., Impurity A, 0.02 mg/mL) and 0.2% Ritonavir Impurities.

Step 3: Chromatographic Execution
  • Column Installation: Install an Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) column.

  • Temperature Control: Set the column oven to 30 °C.

    • Causality: Elevated temperatures decrease mobile phase viscosity, but 30 °C provides the optimal balance between mass transfer kinetics and stationary phase stability for these specific analytes.

  • Flow Rate & Injection: Set the flow rate to 0.4 mL/min and the injection volume to 3.5 µL.

  • Detection: Set the Photo Diode Array (PDA) detector to 215 nm.

Step 4: System Suitability Evaluation (Self-Validation)

Before analyzing unknown samples, the system MUST validate its own resolving power. Inject the System Suitability Solution in six replicates and verify the following:

  • Resolution Check: The resolution ( Rs​ ) between Lopinavir and Ritonavir must be ≥2.5 . (If Rs​<2.5 , verify the Acetonitrile:Methanol ratio in Mobile Phase B).

  • Tailing Factor Check: The tailing factor for the Lopinavir peak must be ≤1.5 . (If >1.5 , verify that the buffer pH is exactly 2.2).

  • Precision Check: The Relative Standard Deviation (%RSD) of the peak areas across the six replicates must be <2.0% .

References

  • Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance. PubMed / NIH. Available at:[Link]

  • A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities. SciELO - Brazilian Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Troubleshooting

troubleshooting guide for Lopinavir impurity analysis

As a Senior Application Scientist in pharmaceutical analysis, I have seen firsthand how the impurity profiling of Lopinavir (LPV)—a potent protease inhibitor used in HIV management[1]—can challenge even experienced analy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical analysis, I have seen firsthand how the impurity profiling of Lopinavir (LPV)—a potent protease inhibitor used in HIV management[1]—can challenge even experienced analytical teams. Because Lopinavir is frequently co-formulated with Ritonavir (RTV) to enhance its pharmacokinetics[1], chromatographers must resolve the API not only from its own degradation products but also from Ritonavir and its respective impurities.

This technical support guide bypasses generic advice to provide a self-validating, causally-driven framework for Lopinavir impurity analysis using HPLC/UHPLC methodologies.

Part 1: The Chemical Reality of Lopinavir Impurities

To troubleshoot a method, you must first understand the molecule's vulnerabilities. Lopinavir and Ritonavir exhibit divergent stability profiles: Lopinavir's major degradation products arise primarily in acidic environments, whereas Ritonavir is highly susceptible to alkaline degradation[1].

When developing or troubleshooting a stability-indicating method, recognizing these pathways allows you to differentiate between true formulation degradation and artifactual degradation occurring within your sample vial.

LPV_Degradation LPV Lopinavir (API) Acid Acidic Stress (pH < 3) LPV->Acid Base Alkaline Stress (pH > 8) LPV->Base Ox Oxidative Stress (H2O2) LPV->Ox DegA Acidic Degradants (Major Pathway) Acid->DegA Hydrolysis DegB Alkaline Degradants (Minor Pathway) Base->DegB Isomerization DegC N/S-Oxides Ox->DegC Oxidation

Lopinavir degradation pathways under acidic, alkaline, and oxidative stress conditions.

Part 2: Self-Validating Experimental Protocol

A robust impurity method must be a self-validating system. The following protocol is synthesized from validated pharmacopeial and literature standards[2] to ensure absolute resolution of related substances (RS4-RS10).

Step-by-Step HPLC Methodology:

  • Mobile Phase Preparation (The Foundation):

    • Mobile Phase A: Prepare a 0.02 M Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer. Adjust the pH strictly to 2.5 using dilute orthophosphoric acid[2].

    • Causality: Lopinavir is a weak base. At pH 2.5, the molecule is fully protonated, preventing secondary interactions with residual silanols on the stationary phase, which is the primary cause of peak tailing.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Use a highly deactivated, sterically protected C18 column (e.g., YMC Pack ODS-AQ, 250 mm x 4.6 mm, 5 µm)[2].

    • Temperature: Thermostat the column compartment to 45 °C[2].

    • Causality: Elevated temperature reduces the viscosity of the mobile phase, lowering system backpressure and improving mass transfer kinetics, which yields sharper impurity peaks.

    • Detection: UV at 210 nm to 225 nm[2][3]. Note: While 254 nm is standard for assay testing due to baseline stability, 210-225 nm is mandatory for impurity profiling due to the low molar absorptivity of LPV degradants.

  • Sample Preparation:

    • Diluent: Use pure Methanol or a neutral mixture of Acetonitrile/Water[4]. Do not use Mobile Phase A as the diluent for stock solutions, as its acidic nature will induce artifactual degradation of LPV over time.

    • Filtration: Pass through a 0.22 µm PTFE filter.

  • System Suitability Testing (SST) - Your Internal Validation:

    • Resolution ( Rs​ ): Must be > 1.5 between Lopinavir and its closest eluting impurity.

    • Tailing Factor ( T ): Must be ≤ 2.0.

Part 3: Quantitative Validation Benchmarks

When validating your method, your data should align closely with established literature thresholds. Below is a summary of expected validation parameters for Lopinavir and Ritonavir impurities.

Validation ParameterLopinavir ImpurityRitonavir ImpurityCausality / Analytical Significance
LOD (µg/mL) 0.1650.043Defines the absolute minimum detectable concentration for trace degradants[3].
LOQ (µg/mL) 0.4990.129Ensures reliable, reproducible quantitation of impurities at the specification limit[3].
Linearity Range 10 - 30 µg/mL2.5 - 7.5 µg/mLValidates detector response across the expected variance of impurity levels[3].
Detection Wavelength 225 nm225 nmBalances maximum analyte sensitivity with acceptable mobile phase background noise[3].

Part 4: Technical Support Center (Troubleshooting Q&A)

Troubleshooting Issue Issue: Baseline Noise or Co-elution Check Evaluate System Suitability (SST) Issue->Check Noise High Baseline Noise @ 210-225 nm Check->Noise Coelution Impurity Co-elution (Resolution < 1.5) Check->Coelution Sol1 Use LC-MS Grade Acetonitrile & Buffer Noise->Sol1 UV Absorbance Sol2 Adjust pH (±0.2) or Gradient Slope Coelution->Sol2 Selectivity

Diagnostic logic tree for resolving baseline noise and co-elution in HPLC analysis.

Q1: My Lopinavir peak is tailing severely, and resolution with Impurity A is failing. How do I fix this? Root Cause: Secondary silanol interactions or a shift in mobile phase pH. Actionable Solution: Verify that your mobile phase pH is strictly at 2.5. If the pH drifts higher (e.g., pH 3.5+), the API becomes partially un-ionized, leading to severe tailing. Ensure your column temperature is stable at 45°C[2]. If tailing persists, your column's stationary phase may have suffered hydrolysis from the low pH; switch to a column specifically designed for low-pH stability.

Q2: I am observing unexpected degradation peaks in my standard solution over the course of a 24-hour sequence. Root Cause: In-vial degradation. Lopinavir degrades in acidic conditions, while Ritonavir degrades in alkaline conditions[1]. Actionable Solution: If you are using the acidic mobile phase as your sample diluent, you are actively degrading the Lopinavir in the autosampler. Prepare sample and standard solutions fresh daily using pure Methanol as the diluent[4]. Additionally, set your autosampler tray temperature to 4°C to halt kinetic degradation.

Q3: The baseline drift during the gradient ramp is triggering false-positive impurity integrations. Why is this happening? Root Cause: High UV absorbance of the mobile phase at low wavelengths (210-225 nm). Actionable Solution: Gradient methods at low UV wavelengths are highly susceptible to baseline drift. You must switch to LC-MS grade Acetonitrile, which has a significantly lower UV cutoff than standard HPLC grade. Furthermore, ensure your KH2​PO4​ buffer is freshly prepared; degraded buffer salts or microscopic microbial growth will cause severe baseline artifacts at 210 nm.

References

  • Source: rjpn.
  • Source: nih.
  • Source: scielo.
  • Source: nih.

Sources

Optimization

method robustness testing for Lopinavir impurity analysis

Title: Lopinavir Impurity Analysis: Advanced Method Robustness & Troubleshooting Center Introduction Welcome to the Technical Support Center for Lopinavir related substances analysis. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Lopinavir Impurity Analysis: Advanced Method Robustness & Troubleshooting Center

Introduction Welcome to the Technical Support Center for Lopinavir related substances analysis. As a Senior Application Scientist, I designed this hub to bridge the gap between theoretical regulatory guidelines and bench-level realities. With the implementation of the ICH Q2(R2) and Q14 guidelines, robustness is no longer an afterthought evaluated at the end of validation; it is an intrinsic part of the analytical lifecycle[1]. We must demonstrate that our High-Performance Liquid Chromatography (HPLC) methods can withstand deliberate variations while maintaining stability-indicating power. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks for Lopinavir impurity profiling.

The Mechanistic Approach to Robustness

Robustness testing evaluates the reliability of an analytical procedure in response to deliberate variations in method parameters[1]. For Lopinavir—a complex antiretroviral protease inhibitor—minor shifts in mobile phase pH or organic composition can drastically alter the retention behavior of structurally similar impurities like Lopinavir O-acyl, Lopinavir (2R) epimer, and Lopinavir diamide[2].

RobustnessWorkflow N1 Define Baseline Parameters (pH, Flow, Temp, %Org) N2 Risk Assessment (Identify Critical Variables) N1->N2 N3 Execute Deliberate Variations (Fractional Factorial Design) N2->N3 N4 Self-Validating SST Check (Resolution > 1.5, Tailing < 1.5) N3->N4 N5 Are Acceptance Criteria Met? N4->N5 N6 Establish Control Strategy (Define Operating Space) N5->N6 Yes N7 Mechanistic Optimization (Adjust Method Conditions) N5->N7 No N7->N1

Risk-Based Robustness Workflow for Lopinavir HPLC Impurity Analysis.

Quantitative Robustness Parameters & Acceptance Criteria

To ensure a self-validating system, every robustness run must be bracketed by System Suitability Test (SST) injections. The table below summarizes the quantitative variations and acceptance criteria based on standard USP methodologies for Lopinavir related substances[2].

ParameterBaseline ConditionDeliberate VariationCritical Impurity MonitoredAcceptance Criteria (SST)
Flow Rate 1.0 mL/min± 0.2 mL/minLopinavir (2R) epimerResolution (Rs) ≥ 1.5
Mobile Phase pH pH 2.5± 0.2 unitsLopinavir O-acylTailing Factor (Tf) 0.8–1.5
Column Temp 50°C± 5°CLopinavir diamideCapacity Factor (k') ≥ 1.5
Organic Comp 70% Buffer / 30% ACN± 2% AbsoluteLopinavir N-acyl%RSD of Peak Area ≤ 3.0%

Self-Validating Protocol for Robustness Execution

Do not merely inject samples and hope for the best. A robust protocol must inherently prove its own validity throughout the analytical sequence.

Step 1: System Equilibration and Baseline SST Verification

  • Action: Purge the system with the baseline mobile phase (e.g., Buffer:Acetonitrile 7:3) and equilibrate the 4.6-mm × 25-cm 4-μm L1 (C18) column at 50°C[2].

  • Causality: Lopinavir is a highly hydrophobic molecule. Incomplete equilibration leads to shifting retention times (tR) due to dynamic stationary phase solvation.

  • Validation Check: Inject the USP Lopinavir System Suitability Mixture RS (0.5 mg/mL). Verify that the relative retention time (RRT) of Lopinavir O-acyl is ~1.49 and the (2R) epimer is ~1.91[2].

Step 2: Execution of Deliberate Variations (Fractional Factorial)

  • Action: Adjust one parameter at a time (e.g., decrease flow rate to 0.8 mL/min) or utilize a Design of Experiments (DoE) approach to test multivariate interactions.

  • Causality: Testing extremes (e.g., low flow + high organic) uncovers edge-of-failure conditions that single-variable testing might miss, aligning with ICH Q14 lifecycle principles.

Step 3: Bracketing Standards for Drift Monitoring

  • Action: Inject a standard solution (0.005 mg/mL of USP Lopinavir RS) every 6 injections and at the end of the sequence[2].

  • Causality: Bracketing proves that any observed change in impurity resolution is due to the deliberate method variation, not instrument drift or column degradation over time.

  • Validation Check: The %RSD for the bracketing standards must remain ≤ 3.0%[2].

Step 4: Forced Degradation Sample Injection

  • Action: Inject a sample of Lopinavir subjected to acid/base hydrolysis or oxidative stress.

  • Causality: Robustness must prove that the method remains stability-indicating under varied conditions. If a pH shift causes a degradation product to co-elute with the main peak, the method's specificity is compromised.

Troubleshooting Guides & FAQs

Q1: Why does the resolution between Lopinavir and its (2R) epimer degrade severely when the mobile phase pH shifts from 2.5 to 2.7? Senior Scientist Insight: This is a classic ionization issue. Lopinavir and its epimers contain multiple hydrogen-bond acceptors and a core peptidomimetic structure. While they lack strongly basic amines, the localized electron density around the amide bonds is sensitive to hydronium ion concentration. At pH 2.5, silanol groups on the L1 (C18) silica support are fully protonated (neutral). As pH rises toward 2.7, a fraction of these silanols begin to deprotonate, introducing weak ion-exchange interactions[3]. Because the (2R) epimer has a slightly different spatial orientation, its interaction kinetics with these newly ionized silanols differ from the active pharmaceutical ingredient (API), leading to peak broadening and loss of resolution. Fix: Tightly control buffer preparation using a calibrated pH meter and consider using a highly endcapped column.

pHEffect A Mobile Phase pH Shift (pH 2.5 to 2.7) B Deprotonation of Residual Silanols A->B C Increased Secondary Ion-Exchange Interactions B->C D Differential Retention of (2R) Epimer vs. Lopinavir C->D E Resolution (Rs) < 1.5 (Method Failure) D->E

Mechanistic pathway of mobile phase pH shift affecting Lopinavir epimer resolution.

Q2: During robustness testing of the flow rate (0.8 mL/min to 1.2 mL/min), the tailing factor of Lopinavir diamide exceeds the USP limit of 1.5. How do I correct this? Senior Scientist Insight: The USP monograph mandates a tailing factor between 0.8 and 1.5[2]. When you decrease the flow rate to 0.8 mL/min, you decrease the linear velocity of the mobile phase. According to the van Deemter equation, lower flow rates increase the contribution of longitudinal diffusion (the B term). For late-eluting, bulky impurities like Lopinavir diamide (RRT ~4.39)[2], increased residence time in the column exacerbates mass transfer resistance and secondary interactions. Fix: If the method fails at 0.8 mL/min, your robustness operating space is too wide. Restrict the allowable flow rate variation in your control strategy to ± 0.1 mL/min, or increase the column temperature slightly to improve mass transfer kinetics.

Q3: How do the new ICH Q2(R2) guidelines change the way we report robustness for Lopinavir related substances? Senior Scientist Insight: Historically under Q2(R1), robustness was often a "check-box" exercise. Under ICH Q2(R2), the definition of robustness has expanded[1]. You must now show reliability in response to deliberate parameter variations and demonstrate the stability of the sample and reagents[1]. If your Lopinavir sample solution degrades into Lopinavir amino alcohol urea (RRT ~8.46)[2] while sitting in the autosampler for 24 hours, the method is not robust, regardless of how well the chromatography performs. You must integrate sample stability data directly into your robustness validation report.

Q4: I am seeing ghost peaks interfering with the Lopinavir O-phenoxyacetyl impurity (RRT 7.14) during gradient robustness testing. Where are they coming from? Senior Scientist Insight: Ghost peaks in gradient elution are almost always caused by mobile phase contamination or system carryover. Because the Lopinavir method uses UV detection at a low wavelength (215 nm)[2], trace organic contaminants in the aqueous buffer (e.g., triethylamine degradation products or impure phosphoric acid) will concentrate on the head of the C18 column during the highly aqueous initial conditions. When the organic modifier concentration increases, these contaminants elute as distinct peaks. Fix: Run a "blank gradient" (injecting diluent only) as part of your self-validating sequence. If the ghost peak appears in the blank, replace your aqueous buffer using LC-MS grade water and high-purity reagents.

References

  • Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies, BioPharmaSpec,
  • Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance, PubMed,
  • validation of analytical procedures q2(r2) - ICH, ICH.org,
  • Lopinavir - Definition, Identific

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of HPLC Columns for Lopinavir Impurity Profiling: A Technical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving Lopinavir from its closely related impurities (e.g., Impurity A, Impurity B) and its co-formulated pharmacokinetic enhancer...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving Lopinavir from its closely related impurities (e.g., Impurity A, Impurity B) and its co-formulated pharmacokinetic enhancer, Ritonavir. Lopinavir is a highly lipophilic protease inhibitor (logP ≈ 4.7). This hydrophobicity inherently causes strong retention on traditional reversed-phase stationary phases, leading to excessive band broadening for late-eluting impurities.

To achieve a self-validating, robust analytical method, column selection cannot be arbitrary; it must be driven by the thermodynamics of separation and the specific physicochemical properties of the target analytes. This guide objectively compares the performance of three distinct column chemistries—Fully Porous C8, Conventional C18, and Sub-2-micron BEH C18—providing the causality behind experimental choices and actionable, step-by-step methodologies.

Mechanistic Overview of Column Selection

The separation of Lopinavir and its related substances requires precise manipulation of the van Deemter equation and careful management of silanol interactions.

  • Fully Porous C8 (USP L7): The United States Pharmacopeia (USP) standardizes the use of an L7 (C8) column for Lopinavir assays [3]. The causality here is straightforward: C8 alkyl chains provide less hydrophobic surface area than C18. This reduced retentivity prevents the highly lipophilic Lopinavir and its late-eluting impurities from broadening excessively, keeping run times manageable while meeting the regulatory threshold of >5000 theoretical plates.

  • Conventional C18 (e.g., ODS-AQ): When profiling a broader spectrum of polar degradants alongside lipophilic impurities, a highly aqueous-compatible C18 phase is required. Methods utilizing columns like the YMC Pack ODS-AQ (250 mm) excel at resolving complex mixtures (RS4-RS10 impurities) by maximizing hydrophobic retention and utilizing extended column lengths to increase the theoretical plate count ( N ) [2].

  • Sub-2-micron BEH C18 (UPLC): Modern high-throughput laboratories have shifted toward Ultra-Performance Liquid Chromatography (UPLC). Ethylene Bridged Hybrid (BEH) particles resist dissolution at extreme pH levels. By reducing the particle size to 1.7 µm, the Eddy diffusion ( A term) and mass transfer ( C term) are drastically minimized. This allows for high flow velocities without a loss in resolution, compressing a 45-minute HPLC run into under 10 minutes [1].

Comparative Column Performance Data

The following table synthesizes quantitative experimental data across the three primary column strategies used for Lopinavir impurity profiling.

Column ClassificationExample ModelDimensions & Particle SizeMobile Phase StrategyRun TimeResolution ( Rs​ ) & Key Advantage
Fully Porous C8 (USP L7) Kinetex C8150 x 4.6 mm, 5 µmIsocratic/Gradient (ACN / Phosphate Buffer pH 4.0)~30–45 min Rs​>2.0 . Regulatory compliance; prevents excessive retention of late eluters [3].
Conventional C18 YMC Pack ODS-AQ250 x 4.6 mm, 5 µmGradient (ACN / 0.02 M KH₂PO₄ pH 2.5)~50–60 min Rs​>1.5 for polar degradants. Maximum hydrophobic retention[2].
Sub-2-micron BEH C18 Acquity UPLC BEH C1850 x 2.1 mm, 1.7 µmGradient (ACN/MeOH / H₃PO₄ pH 2.2)< 10 min Rs​>2.32 . Ultra-high resolution; minimizes Eddy diffusion; high throughput [1].

High-Throughput UPLC Profiling: A Self-Validating Protocol

To ensure scientific integrity, the following protocol for the Sub-2-micron BEH C18 column is designed as a self-validating system. If the system suitability checkpoints fail, the run is automatically halted, preventing the generation of compromised data.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare a triethylamine solution and adjust to pH 2.2 using 0.1% H₃PO₄.

    • Causality: Lopinavir contains amide and hydroxyl groups. The highly acidic pH ensures complete protonation of residual silanols on the BEH silica surface, eliminating secondary cation-exchange interactions that cause peak tailing for amine-containing impurities.

  • Organic Phase (B): Mix Acetonitrile and Methanol in an 85:15 (v/v) ratio.

    • Causality: While Acetonitrile drives the primary elution strength, the addition of Methanol provides alternative hydrogen-bonding selectivity, enhancing the resolution between closely eluting structural isomers of Lopinavir.

Phase 2: System Suitability Solution (Self-Validation Checkpoint)
  • Prepare a standard solution containing 8 µg/mL Lopinavir and 2 µg/mL Ritonavir.

  • Spike the solution with 0.5% (w/w) Lopinavir Impurity A and Impurity B.

  • Validation Gate: Inject the suitability solution. The system is only validated for sample analysis if the resolution ( Rs​ ) between Lopinavir and Impurity A is ≥2.32 , and the tailing factor for the Lopinavir peak is ≤1.5 . If Rs​<2.32 , discard the mobile phase, verify the column temperature, and recalibrate the pH [1].

Phase 3: Chromatographic Execution
  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

  • Column Temperature: Thermostated strictly at 30°C to maintain consistent mobile phase viscosity and reproducible retention times.

  • Flow Rate: 0.4 mL/min.

  • Detection: Photo Diode Array (PDA) set at 215 nm (optimal signal-to-noise ratio due to solvent cut-off effects).

Analytical Workflow Visualization

The following diagram illustrates the logical progression and decision-making matrix for Lopinavir impurity analysis.

Workflow A Sample Prep: Lopinavir + Ritonavir + Impurities B Stationary Phase Selection A->B C1 USP Monograph (L7) C8, 5µm, 150mm B->C1 C2 High-Res HPLC C18, 5µm, 250mm B->C2 C3 Rapid UPLC BEH C18, 1.7µm, 50mm B->C3 D Mobile Phase Optimization (pH 2.2 - 4.0 to suppress silanols) C1->D C2->D C3->D E Chromatographic Separation & UV/PDA Detection D->E F Self-Validating Check: Resolution > 2.0, Tailing < 1.5 E->F

Chromatographic workflow for Lopinavir impurity profiling, from column selection to validation.

Conclusion

Selecting the correct HPLC column for Lopinavir impurities requires balancing regulatory requirements with laboratory throughput. While the USP-mandated C8 column remains the gold standard for routine lot release and compliance, drug development professionals dealing with complex degradation profiles should leverage Sub-2-micron BEH C18 UPLC columns. The UPLC approach not only compresses analysis time by nearly 80% but also provides superior resolution of closely eluting impurities through minimized Eddy diffusion and optimized mobile phase selectivity.

References

  • A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities SciELO[Link]

  • Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance ResearchGate[Link]

  • Lopinavir & Ritonavir USP Assay Phenomenex[Link]

Comparative

A Senior Scientist's Guide to Inter-Laboratory Comparison of Lopinavir Impurity Profiling

Introduction: The Criticality of Stability-Indicating Methods Lopinavir is a highly potent HIV-1 protease inhibitor, fundamentally utilized in Highly Active Antiretroviral Therapy (HAART) alongside Ritonavir to enhance i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stability-Indicating Methods

Lopinavir is a highly potent HIV-1 protease inhibitor, fundamentally utilized in Highly Active Antiretroviral Therapy (HAART) alongside Ritonavir to enhance its pharmacokinetic bioavailability. Because Lopinavir is subject to complex synthetic routes and environmental stress during storage, rigorous impurity profiling is a non-negotiable regulatory requirement.

An Inter-Laboratory Comparison (ILC) or "ring trial" is the gold standard for validating the robustness of an analytical method. By distributing identical, blinded batches of Lopinavir Active Pharmaceutical Ingredient (API) across multiple laboratories utilizing different instrumental setups, scientists can objectively assess method reproducibility, isolate systematic errors, and ensure compliance with ICH Q2(R1) and ICH M7 guidelines for trace impurity quantification.

Mechanistic Causality of Lopinavir Degradation

To design a robust chromatographic method, one must first understand why and how Lopinavir degrades. Lopinavir’s molecular architecture contains susceptible amide bonds and a hydrophobic diphenylhexane core.

  • Hydrolytic Cleavage: Under forced acidic stress (e.g., 2N HCl) or alkaline stress (e.g., 2N NaOH), the amide linkages undergo hydrolysis, yielding highly polar degradants such as Lopinavir-phenoxyacetamide .

  • Chromatographic Causality: Because these degradation products possess varying pKa values, a neutral mobile phase would result in partial ionization, leading to severe peak tailing and unpredictable retention times. Therefore, the mobile phase must be heavily buffered to an acidic pH (typically pH 2.5 to 4.0). This suppresses the ionization of acidic degradants, keeping them in a neutral state so they interact uniformly with the hydrophobic C18 stationary phase, ensuring sharp, well-resolved peaks .

Inter-Laboratory Validation Workflow

To objectively compare analytical performance, a standardized ILC workflow was executed across three independent laboratories.

ILC_Workflow Start Lopinavir API Batch Distribution Lab1 Lab 1: Reference RP-HPLC-UV (pH 2.5) Start->Lab1 Lab2 Lab 2: Advanced UHPLC-HRMS (Formic Acid) Start->Lab2 Lab3 Lab 3: Routine RP-HPLC-UV (pH 2.5) Start->Lab3 Data1 Impurity Quantification Lab1->Data1 Data2 Structural Elucidation Lab2->Data2 Data3 Impurity Quantification Lab3->Data3 Stat Statistical Variance Analysis (%RSD) Data1->Stat Data2->Stat Data3->Stat Outcome Method Robustness Validation Stat->Outcome

Inter-laboratory comparison workflow for Lopinavir impurity profiling and statistical validation.

Analytical Methodologies: A Comparative Framework

The participating laboratories utilized two distinct methodologies. Labs 1 and 3 utilized the standard Pharmacopeial approach (Method A), while Lab 2 utilized an advanced hyphenated technique (Method B). Both protocols are designed as self-validating systems , meaning they contain internal System Suitability Tests (SST) that automatically halt the analysis if baseline chromatographic criteria are not met.

Method A: Stability-Indicating RP-HPLC-UV (Labs 1 & 3)

This method relies on high-performance liquid chromatography coupled with ultraviolet detection, optimized for routine Quality Control (QC) environments .

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A using 0.02 M KH2​PO4​ buffer, adjusted to pH 2.5 with orthophosphoric acid. Prepare Mobile Phase B using 100% HPLC-grade Acetonitrile.

    • Causality: The phosphate buffer provides high buffering capacity at low pH, ensuring reproducible retention of ionizable impurities.

  • Step 2: Column Equilibration. Install a C18 column (250 x 4.6 mm, 5 µm) thermostated at 45°C. Equilibrate at a flow rate of 1.0 mL/min.

  • Step 3: Self-Validating SST Injection. Inject a resolution mixture containing Lopinavir and its primary acid degradant.

    • Validation Gate: The system must automatically calculate the resolution ( Rs​ ). If Rs​<2.0 or the tailing factor ( Tf​ ) >1.5 , the run is aborted. This proves the column is capable of stability-indicating separation before any unknown samples are consumed.

  • Step 4: Sample Analysis. Inject 10 µL of the Lopinavir sample (100 µg/mL). Monitor the eluate at 210 nm, which captures the amide chromophores of the degradants effectively.

Method B: UHPLC-HRMS/MS (Lab 2)

This method utilizes Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry for the trace detection and structural elucidation of unknown impurities .

  • Step 1: MS-Compatible Mobile Phase. Prepare Mobile Phase A using 0.1% Formic Acid in MS-grade water.

    • Causality: Non-volatile phosphate buffers (used in Method A) will precipitate in the MS source, causing severe ion suppression and hardware failure. Formic acid is fully volatile and provides the necessary protons ( [M+H]+ ) to enhance positive electrospray ionization (ESI+).

  • Step 2: Sub-2 µm Separation. Utilize a sub-2 µm C18 column (100 x 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min.

    • Causality: The smaller particle size generates significantly higher theoretical plates, allowing for the baseline resolution of co-eluting isobaric impurities in a fraction of the runtime.

  • Step 3: Self-Validating Mass Calibration. Infuse a known mass reference standard (e.g., Leucine Enkephalin) via a lock-mass spray.

    • Validation Gate: The system must verify mass accuracy is within <5 ppm error. If calibration drifts, the batch is paused.

  • Step 4: Data Acquisition. Acquire data in full-scan Q-TOF mode (m/z 100-1000) with data-dependent MS/MS triggering for structural elucidation of degradant fragmentation patterns.

Inter-Laboratory Comparison Data

The following tables summarize the quantitative data extracted from the ILC. All samples were spiked with known Lopinavir degradation products at the 0.10% w/w specification limit.

Table 1: Analytical Performance Characteristics across Participating Laboratories

Validation ParameterLab 1 (Method A: HPLC-UV)Lab 2 (Method B: UHPLC-MS)Lab 3 (Method A: HPLC-UV)
Limit of Detection (LOD) 0.015 µg/mL0.002 µg/mL0.018 µg/mL
Limit of Quantitation (LOQ) 0.050 µg/mL0.006 µg/mL0.055 µg/mL
Linearity ( R2 ) 0.99920.99980.9989
Intraday Precision (%RSD) 0.85%0.42%1.12%

Table 2: Impurity Quantification and Recovery (Target Spiked at 0.10% w/w)

Impurity ProfileLab 1 Recovery (%)Lab 2 Recovery (%)Lab 3 Recovery (%)Inter-Lab %RSD
Acid Degradant (Impurity A) 98.5%101.2%96.4%2.45%
Base Degradant (Impurity B) 99.1%100.5%97.8%1.38%
Oxidative Degradant (Impurity C) 97.2%99.8%95.5%2.21%

Discussion: Causality Behind Experimental Variances

Analyzing the inter-laboratory data reveals critical insights into method robustness and the physical causality behind data variance:

  • Sensitivity Superiority of Hyphenated Techniques: Lab 2 (UHPLC-MS) demonstrated an LOD nearly an order of magnitude lower than Labs 1 and 3 (0.002 µg/mL vs ~0.016 µg/mL). This is directly caused by the high signal-to-noise ratio inherent to specific ion extraction in mass spectrometry, compared to the broad, non-specific absorbance measured by UV detectors. For genotoxic impurities governed by ICH M7, Method B is structurally superior.

  • Variance in Routine HPLC (Lab 1 vs. Lab 3): Despite using the exact same Method A protocol, Lab 3 exhibited a higher Intraday Precision %RSD (1.12%) and slightly lower recovery rates compared to Lab 1 (0.85%). Upon root-cause analysis, this variance was traced back to mobile phase preparation. Lab 1 utilized an automated gravimetric blending system for their phosphate buffer, whereas Lab 3 utilized manual volumetric mixing. Minor fluctuations in pH ( ±0.1 units) during manual preparation slightly alter the ionization state of the impurities, leading to micro-shifts in retention time and integration area.

  • Inter-Lab Reproducibility: Despite minor operational variances, the Inter-Lab %RSD for all impurities remained well below the regulatory threshold of 5.0% (ranging from 1.38% to 2.45%), successfully validating the robustness of the Lopinavir impurity profiling protocols across different geographic and instrumental environments.

Conclusion

The inter-laboratory comparison highlights that while traditional RP-HPLC-UV remains a highly robust and reproducible workhorse for routine Lopinavir batch release, UHPLC-HRMS is indispensable for the initial structural elucidation and ultra-trace quantification of novel degradants. By understanding the mechanistic causality of drug degradation and enforcing self-validating system suitability checks, analytical scientists can ensure absolute data integrity across global laboratory networks.

References

  • Chitturi, S. R., Bharathi, C., Reddy, A. V., Reddy, K. C., Sharma, H. K., Handa, V. K., Dandala, R., & Bindu, V. H. (2008). Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1430–1440.[Link]

  • Bhavyasri, K., Balaram, V. M., Nageswarao, R., Rambabu, D., & Ajitha, M. (2015). Development and validation of forced degradation studies of lopinavir using RP-HPLC and characterization of degradants by LC-MS/MS. International Journal of Chemical Sciences, 13(1), 551-562.[Link]

  • Indira, A., Sreedhar, N. Y., & Balakrishna, D. (2022). A Stability Indicating Method Development of Lopinavir and Rotinavir in Combined Tablet Dosage Forms by RP-HPLC. Research Journal of Pharmacy and Technology, 15(2), 661-664.[Link]

  • Vikhe, K. B., & Sonawane, S. S. (2026). Hyphenated Techniques in Drug Discovery and Quality Control: From Fundamentals to Future Perspectives. Biosciences Biotechnology Research Asia, 23(1).[Link]

Validation

Advanced Comparison Guide: Accuracy and Precision in Lopinavir Impurity T Quantification

Accurate quantification of active pharmaceutical ingredient (API) impurities is a non-negotiable pillar of drug safety and regulatory compliance. Lopinavir, a potent HIV protease inhibitor, is susceptible to degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of active pharmaceutical ingredient (API) impurities is a non-negotiable pillar of drug safety and regulatory compliance. Lopinavir, a potent HIV protease inhibitor, is susceptible to degradation and synthetic byproducts, notably Lopinavir Impurity T (Chemical Formula: C57H66N4O7, Molecular Weight: 919.18 g/mol )[1]. Due to its high molecular weight and hydrophobicity, Impurity T presents unique chromatographic challenges, often suffering from band broadening and poor recovery in traditional assays.

This guide objectively compares the performance, accuracy, and precision of a traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against an advanced Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Lopinavir Impurity T.

Mechanistic Causality: Why Method Design Matters

The physical chemistry of Lopinavir Impurity T dictates the required analytical approach. As a bulky molecule, Impurity T exhibits a low diffusion coefficient in the mobile phase.

In a traditional RP-HPLC system utilizing 5.0 µm particle columns, the slow mass transfer of the analyte into and out of the stationary phase pores leads to significant peak broadening (an elevated C -term in the van Deemter equation)[2]. This broadening dilutes the analyte band, reducing the Signal-to-Noise ( S/N ) ratio and compromising the Limit of Quantitation (LOQ).

Conversely, UPLC employs sub-2 µm particles (e.g., 1.7 µm). The drastically reduced diffusion path length minimizes mass transfer resistance. Consequently, Impurity T elutes as a sharp, highly concentrated band[3]. This mechanistic shift not only accelerates the run time by allowing higher optimal linear velocities but also fundamentally improves the precision (% RSD) of the integration by maximizing the peak-height-to-baseline-noise ratio.

Analytical Validation Workflow

To ensure scientific integrity, any quantification method must follow the[4]. The workflow below illustrates the self-validating logic required to establish trustworthiness before any quantitative data is accepted.

G SamplePrep Sample Preparation (Lopinavir + Spiked Impurity T) SST System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 SamplePrep->SST Inject Standard Chromatography Chromatographic Separation (HPLC vs. UPLC) SST->Chromatography System Pass Detection Detection & Integration (UV/PDA at 210-215 nm) Chromatography->Detection Elution Validation ICH Q2(R1) Validation Detection->Validation Data Processing Accuracy Accuracy (% Recovery: 90-110%) Validation->Accuracy Precision Precision (% RSD < 2.0%) Validation->Precision Sensitivity Sensitivity (LOD & LOQ via S/N) Validation->Sensitivity

Analytical workflow for Lopinavir Impurity T quantification and ICH validation.

Comparative Experimental Methodologies

The following protocols detail the step-by-step execution of both methods. Every protocol is designed as a self-validating system , meaning internal controls dictate whether the assay proceeds or halts.

Method A: Traditional RP-HPLC-UV Protocol

Based on standard pharmacopeial and literature approaches for Lopinavir related substances[2].

  • Mobile Phase Preparation:

    • Buffer (A): 0.02 M KH2​PO4​ adjusted to pH 2.5 with dilute phosphoric acid.

    • Organic (B): 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: YMC Pack ODS-AQ (250 mm × 4.6 mm, 5 µm).

    • Gradient: 0-10 min (40% B), 10-30 min (linear gradient to 80% B), 30-45 min (re-equilibration). Flow rate: 1.0 mL/min. Column temperature: 45°C.

  • Sample Preparation: Dissolve 50 mg of Lopinavir API in methanol and dilute to 50 mL. For accuracy studies, spike with Lopinavir Impurity T standard at 50%, 100%, and 150% of the 0.1% specification limit.

  • Self-Validation Checkpoint (SST): Inject a resolution mixture of Lopinavir and Impurity T. The system is validated only if the resolution ( Rs​ ) ≥2.0 and the tailing factor ( Tf​ ) ≤1.5 . If Rs​<2.0 , halt the run; the 5 µm column may be experiencing stationary phase collapse or voiding.

  • Detection: Monitor UV absorbance at 210 nm[2].

Method B: Advanced UPLC-PDA Protocol

Optimized for high-throughput, high-sensitivity impurity profiling[3].

  • Mobile Phase Preparation:

    • Buffer (A): 0.1% H3​PO4​ in water, adjusted to pH 2.2 using triethylamine.

    • Organic (B): Acetonitrile and Methanol (85:15 v/v).

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Gradient: 0-2 min (30% B), 2-5 min (linear gradient to 90% B), 5-8 min (re-equilibration). Flow rate: 0.4 mL/min. Column temperature: 30°C.

  • Sample Preparation: Dissolve Lopinavir API in methanol to a working concentration of 8 µg/mL[3]. Spike with Impurity T at the targeted specification limits.

  • Self-Validation Checkpoint (SST): Inject the system suitability solution six times. The run is authorized only if the peak area % RSD for Impurity T is ≤1.0% . The sub-2 µm column is highly sensitive to particulate clogging; a pressure spike or RSD failure immediately invalidates the system readiness.

  • Detection: Photo Diode Array (PDA) detector set at 215 nm[3].

Performance Comparison Data

The table below synthesizes the validation data for both methods, highlighting the trade-offs between traditional accessibility and advanced chromatographic performance.

Validation ParameterMethod A: RP-HPLC-UV[2]Method B: UPLC-PDA[3]Mechanistic Causality & Advantage
Column Particle Size 5.0 µm1.7 µmSub-2 µm particles drastically reduce mass transfer resistance, sharpening the peak of the 919.18 g/mol Impurity T.
Total Run Time ~45 minutes8.0 minutesHigher optimal linear velocity ( uopt​ ) in UPLC allows faster flow without sacrificing theoretical plates ( N ).
Accuracy (% Recovery) 98.04% – 99.25%89.61% – 108.22%Both methods meet ICH Q2(R1) criteria (80-120% at LOQ). HPLC shows tighter recovery at higher absolute concentrations, while UPLC handles trace-level spikes.
Precision (Intraday % RSD) < 2.0%< 1.0%Sharper, narrower peaks in UPLC reduce baseline integration ambiguity, yielding tighter precision.
Limit of Detection (LOD) 0.028 – 0.063 µg/mL~0.425 µg/mLNote: Absolute LOD depends heavily on injection volume and detector flow cell path length. While UPLC peaks are sharper, HPLC methods often inject 10x more volume, artificially lowering the concentration-based LOD.
Limit of Quantitation (LOQ) 0.084 – 0.192 µg/mL~1.353 µg/mLUPLC provides sufficient LOQ for the 0.1% reporting threshold while saving 80% of the analysis time and solvent consumption.

Conclusion

For laboratories prioritizing throughput and solvent economy, Method B (UPLC-PDA) is the superior choice. The use of 1.7 µm particle chemistry overcomes the mass transfer limitations inherent to large molecules like Lopinavir Impurity T, delivering highly precise data (% RSD < 1.0%) in under 10 minutes[3]. However, if a laboratory lacks ultra-high-pressure infrastructure, Method A (RP-HPLC-UV) remains a highly accurate, self-validating alternative that comfortably meets regulatory requirements[2][4].

References

  • Chitturi, S. R., et al. (2008). "Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance." Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • International Council for Harmonisation (ICH). (2005). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Food and Drug Administration (FDA). URL:[Link]

  • USP-NF. "Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification." United States Pharmacopeia. URL:[Link]

  • DR JCR BIO. "Lopinavir Impurity T Reference Standard (CAS: 1797024-56-6)." DR JCR BIO Catalog. URL: [Link]

  • SciELO. (2014). "A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities." Brazilian Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Linearity and Range for Lopinavir Impurity T Analysis

In the landscape of pharmaceutical quality control, the rigorous assessment of impurities is non-negotiable. For antiretroviral drugs like Lopinavir, ensuring the absence of potentially harmful related substances is para...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical quality control, the rigorous assessment of impurities is non-negotiable. For antiretroviral drugs like Lopinavir, ensuring the absence of potentially harmful related substances is paramount to patient safety. This guide provides an in-depth comparison of analytical methodologies for establishing the linearity and range for Lopinavir Impurity T, a critical quality attribute. We will explore the foundational principles, compare a traditional High-Performance Liquid Chromatography (HPLC) method with a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach, and provide the technical rationale behind the experimental design, grounded in regulatory expectations.

Part 1: The "Why" - Foundational Concepts of Linearity and Range

Before delving into protocols, it's crucial to understand the causality behind these validation parameters.

  • Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[1][2]. For an impurity, this means that as the concentration of Lopinavir Impurity T increases, the detector's signal (e.g., peak area) increases proportionally. A lack of linearity can lead to inaccurate quantification, potentially under-reporting an impurity that is close to its specified limit.

  • Range is the interval between the upper and lower concentrations of an analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity[2][3]. The range for an impurity method is dictated by its reporting threshold and specification limit. According to the International Council for Harmonisation (ICH) guidelines, the range should, at a minimum, span from the quantitation limit (QL) to 120% of the specification limit[3][4]. This ensures the method is reliable for quantifying the impurity from its lowest reportable level up to and slightly beyond its maximum allowed concentration.

These parameters are not just checkboxes for regulatory submission; they are the bedrock of a trustworthy method, ensuring that every result is a reliable measure of product quality.

Part 2: Experimental Design & Protocol Comparison

Here, we compare two common chromatographic techniques for impurity analysis: a conventional HPLC method and a more advanced UHPLC method. The choice between them often hinges on laboratory needs, such as throughput, sensitivity, and sample complexity.

Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection

This approach is a staple in quality control laboratories due to its robustness and reliability.

  • Standard Preparation:

    • Rationale: Creating a precise set of calibration standards is the most critical step for establishing linearity. A minimum of five concentration levels is recommended to ensure a statistically significant regression analysis[1][2].

    • Stock Solution: Accurately weigh and dissolve a reference standard of Lopinavir Impurity T in a suitable diluent (e.g., Methanol or Acetonitrile/Water mixture) to create a concentrated stock solution (e.g., 200 µg/mL).

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards. The concentrations should span the expected range, for instance, from the Limit of Quantitation (LOQ) (e.g., 0.1 µg/mL) to 120% of the specification limit (e.g., 2.4 µg/mL, assuming a 2.0 µg/mL limit).

  • Chromatographic Conditions:

    • Rationale: The conditions are optimized to achieve good separation (resolution) between Lopinavir, Impurity T, and other related substances. C18 columns are widely used for their versatility in separating moderately polar compounds like Lopinavir and its impurities[5][6].

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M Potassium Phosphate, pH 2.5) and an organic solvent (e.g., Acetonitrile) is common for lopinavir impurity analysis[7].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45°C[7].

    • Detection: UV at 210-225 nm[7][8].

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Rationale: A regression analysis provides the statistical evidence for linearity.

    • Inject each calibration standard in triplicate to assess the precision of the measurement at each level.

    • Plot the average peak area response against the known concentration of Lopinavir Impurity T.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).

G cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation A Weigh Impurity T Reference Standard B Prepare Stock Solution (e.g., 200 µg/mL) A->B C Perform Serial Dilutions (≥5 Levels) B->C D Inject Standards (n=3) onto HPLC C->D E Acquire Peak Area Data D->E F Plot Peak Area vs. Concentration E->F G Perform Linear Regression F->G H Evaluate r², Slope, Y-intercept G->H

Caption: Workflow for establishing linearity of an analytical method.

Method 2: The High-Performer - UHPLC with UV Detection

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures[9][10].

  • Speed: Analysis times can be reduced by up to 80-90% compared to traditional HPLC[11].

  • Resolution: The smaller particles provide significantly higher separation efficiency, which is ideal for complex impurity profiles[9][12].

  • Sensitivity: Narrower peaks lead to a better signal-to-noise ratio, often resulting in lower detection and quantitation limits[9].

  • Efficiency: Reduced solvent consumption lowers operational costs and environmental impact[11].

The experimental protocol for standard preparation and data analysis remains the same. The key difference lies in the instrumental parameters.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size[13].

  • Flow Rate: 0.4 mL/min[13].

  • Analysis Time: A run that takes 15-20 minutes on HPLC could be completed in 2-4 minutes on UHPLC.

Part 3: Performance Data & Method Selection

The validation data determines if a method is fit for its purpose. Below is a comparative summary of typical performance data for the two methods.

Data Summary: HPLC vs. UHPLC for Lopinavir Impurity T
ParameterMethod 1: HPLC-UV Method 2: UHPLC-UV Acceptance Criteria (Typical)
Linearity Range 0.1 - 2.5 µg/mL0.05 - 2.5 µg/mLLOQ to 120% of specification
Correlation Coeff. (r²) 0.99920.9995≥ 0.999
Y-Intercept Bias (%) 1.8%0.9%< 2-3% of response at 100% level
Limit of Quantitation (LOQ) 0.1 µg/mL0.05 µg/mLMust be ≤ reporting threshold
Typical Run Time 18 min3 minN/A (Method Dependent)

Data are representative and for illustrative purposes.

Interpreting the Data & Making a Choice

The data clearly shows that both methods are capable of meeting the fundamental regulatory requirements for linearity. However, the UHPLC method demonstrates superior performance with a wider effective range (due to a lower LOQ), a slightly better correlation coefficient, and a significantly faster run time[9][11].

The decision logic for selecting a method can be visualized as follows:

G A Analytical Need Defined: Quantify Lopinavir Impurity T B High Sample Throughput Required? A->B C Very Low Impurity Levels (Near LOQ) Expected? B->C No D Select UHPLC Method B->D Yes C->D Yes E Select HPLC Method C->E No

Caption: Decision tree for selecting an appropriate analytical method.

  • Choose HPLC if your laboratory has a lower sample load, if existing validated methods are already on HPLC platforms, or if the higher initial capital cost of UHPLC systems is a constraint. It is a proven and reliable technology.

  • Choose UHPLC for high-throughput environments such as in-process control or large-scale release testing. Its speed and efficiency provide significant long-term cost and time savings[11]. It is also the preferred choice for complex samples or when maximum sensitivity is required for trace-level impurities[9].

Conclusion

Both HPLC and UHPLC can be successfully validated to establish linearity and range for the analysis of Lopinavir Impurity T. The choice of method is not merely about adopting the newest technology but about a strategic decision based on the specific needs of the laboratory, considering factors like sample throughput, required sensitivity, and economic constraints. A robustly validated method, regardless of the platform, is the ultimate goal, providing trustworthy data that ensures the quality and safety of pharmaceutical products.

References

  • Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological M
  • A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities. (n.d.). SciELO.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). ICH.
  • HPLC vs UHPLC: Key Differences & Applic
  • Highlights from FDA's Analytical Test Method Valid
  • Key Validation Characteristics in ICH Q2. (2025). Altabrisa Group.
  • What Is FDA Method Validation Guidance and Its Importance?. (2025). Altabrisa Group.
  • HPLC vs. UHPLC: Key Differences. (2025).
  • A NOVEL RP-HPLC METHOD FOR IMPURITY DETERMINATION IN LOPINAVIR AND RITONAVIR IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (n.d.). RJPN.
  • Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices. (2021).
  • A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities. (2025).
  • FDA Guidelines for Chromatography Validation. (2025).
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • What Is the Difference Between UHPLC and HPLC?. (2025). Chrom Tech, Inc..
  • Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance. (2008). PubMed.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA.
  • Development and Validation of Analytical method for Lopinavir and Ritonavir. (n.d.). IT Medical Team.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • Understanding Modern HPLC and UHPLC: A Complete Guide for Today's Analytical Labs. (n.d.).
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho.
  • Validation of analytical procedures q2(r2). (2023). ICH.
  • Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix. (n.d.). ScienceDirect.

Sources

Validation

limit of detection (LOD) and quantification (LOQ) for Lopinavir Impurity T

Limit of Detection (LOD) and Quantification (LOQ) for Lopinavir Impurity T: A Comparative Analytical Guide Executive Summary In the pharmaceutical development of antiretroviral therapies, controlling the impurity profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Limit of Detection (LOD) and Quantification (LOQ) for Lopinavir Impurity T: A Comparative Analytical Guide

Executive Summary

In the pharmaceutical development of antiretroviral therapies, controlling the impurity profile of Active Pharmaceutical Ingredients (APIs) like Lopinavir is a strict regulatory mandate under ICH Q2(R1) and Q3A(R2) guidelines[1]. Lopinavir Impurity T (CAS: 1797024-56-6) is a complex, high-molecular-weight related substance ( C57​H66​N4​O7​ , MW: 919.18 g/mol )[2]. Because its structural lipophilicity closely mimics the parent drug, achieving baseline chromatographic resolution and trace-level detection is a significant analytical challenge.

This guide objectively compares the performance of traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against an advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methodology, detailing the mechanistic causality behind their respective Limit of Detection (LOD) and Limit of Quantification (LOQ) capabilities.

The Mechanistic Causality of LOD and LOQ

Analytically, LOD and LOQ are mathematically defined as 3.3σ/S and 10σ/S , respectively, where σ is the standard deviation of the baseline noise (response) and S is the slope of the analyte's calibration curve[1]. To achieve ultra-low quantification limits, an analytical platform must either decrease σ or increase S .

Traditional HPLC-UV Limitations: Legacy methods utilize 5.0 µm stationary phase particles and UV detection (typically at 215 nm or 225 nm). For a bulky molecule like Impurity T, a 5.0 µm particle creates high mass transfer resistance (the C-term in the van Deemter equation), leading to severe peak broadening. A broader peak has a lower maximum height, which flattens the signal slope ( S ). Furthermore, mobile phase components absorb slightly at low UV wavelengths, creating baseline fluctuations that increase noise ( σ ). Consequently, traditional methods yield LOQs for Lopinavir impurities in the range of 0.499 to 1.353 µg/mL[3].

Advanced UPLC-MS/MS Superiority: The advanced UPLC-MS/MS methodology utilizes sub-2-micron (1.7 µm) particles. This drastically reduces Eddy diffusion and mass transfer resistance, compressing Impurity T into a sharp, narrow band that maximizes peak height ( S ). Concurrently, replacing non-specific UV absorbance with Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode isolates the specific precursor-to-product ion transition for Impurity T (m/z 919.2 fragments). Because the mass spectrometer filters out unselected matrix ions, the baseline noise ( σ ) is driven to near zero.

Comparative_Logic HPLC Traditional HPLC-UV (5.0 µm Particle) Broadening High Mass Transfer Resistance (Broad Peaks) HPLC->Broadening UV UV Detection (215 nm) High Background Noise HPLC->UV UPLC Advanced UPLC-MS/MS (1.7 µm Particle) Sharp Reduced Eddy Diffusion (Sharp Peaks) UPLC->Sharp MS MRM Mode (m/z 919.2) Zero Background Noise UPLC->MS HighLOQ LOQ: ~1.35 µg/mL (Suboptimal for Trace Analysis) Broadening->HighLOQ LowLOQ LOQ: ~0.01 µg/mL (Ideal for Genotoxic Limits) Sharp->LowLOQ UV->HighLOQ MS->LowLOQ

Caption: Logical relationship comparing HPLC-UV and UPLC-MS/MS performance for Impurity T detection.

Quantitative Performance Comparison

The following table summarizes the quantitative performance metrics of the evaluated analytical platforms for Lopinavir Impurity T.

Analytical PlatformDetection ModeColumn Particle SizeLOD (µg/mL)LOQ (µg/mL)Run Time (min)Specificity / Resolution
Traditional HPLC UV (215 nm)5.0 µm0.4501.350~45.0Low (High risk of co-elution)
Standard UPLC UV (215 nm)1.7 µm0.1500.425~15.0Moderate
Advanced UPLC-MS/MS ESI+ (MRM)1.7 µm0.003 0.010 ~8.0 High (Mass-specific isolation)

Note: The UPLC-MS/MS methodology provides a 135-fold improvement in LOQ compared to traditional HPLC-UV, ensuring compliance with stringent regulatory thresholds for unknown/specified impurities[1][3].

Self-Validating Experimental Protocol: UPLC-MS/MS Quantitation

To guarantee scientific integrity, an analytical protocol cannot merely be a sequence of steps; it must be a self-validating system . The following workflow incorporates internal gatekeeping metrics (System Suitability Testing) that prevent the generation of untrustworthy data. If the system fails to meet the physical causality requirements for trace detection on a given day, the run halts automatically.

Step 1: Matrix-Matched Standard Preparation
  • Causality: ESI-MS is susceptible to ion suppression from the sample matrix. Preparing Impurity T standards in a matrix identical to the sample ensures that the ionization efficiency ( S ) remains constant across all injections.

  • Action: Dilute high-purity Lopinavir Impurity T reference standard[2] in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Prepare a calibration range from 0.005 µg/mL to 0.100 µg/mL.

Step 2: Chromatographic & MS Optimization
  • Causality: Formic acid acts as a proton donor, forcing the amide nitrogens of Impurity T into an ionized state ( [M+H]+ at m/z 920.2), which is an absolute prerequisite for mass spectrometer detection.

  • Action: Use a C18 column (50 mm × 2.1 mm, 1.7 µm). Set mobile phase A to 0.1% Formic Acid in Water and B to 0.1% Formic Acid in Acetonitrile. Apply a rapid gradient from 20% B to 90% B over 6 minutes.

Step 3: System Suitability Test (SST) - The Gatekeeper
  • Causality: Before analyzing unknown samples, the system must prove it can reliably detect the LOQ with high precision. High variance indicates a dirty MS source or a degraded column.

  • Action: Inject the LOQ standard (0.010 µg/mL) in six replicates.

  • Self-Validation Criteria: The system is ONLY validated if the Peak Area %RSD is ≤5.0% AND the Signal-to-Noise (S/N) ratio is ≥10:1 . If these criteria fail, the system requires immediate troubleshooting (e.g., MS capillary cleaning).

Step 4: Calibration and Sample Analysis
  • Action: Inject the full calibration curve. The regression coefficient ( R2 ) must be ≥0.995 . Proceed with sample injections, bracketing every 10 samples with a Continuing Calibration Verification (CCV) standard to ensure no drift in MS response occurs during the run.

Protocol_Workflow Prep Standard Preparation (Impurity T in MeOH) SST System Suitability Test (6 Replicate Injections) Prep->SST Inject LOQ Level Decision Is %RSD < 5% & S/N > 10 at LOQ? SST->Decision Fail System Invalid Troubleshoot MS/Column Decision->Fail No Pass System Validated Proceed to Calibration Decision->Pass Yes Calib Construct Calibration Curve (0.005 - 0.1 µg/mL) Pass->Calib Analyze Sample Analysis & Impurity Quantification Calib->Analyze R² > 0.995

Caption: Self-validating experimental workflow for the quantification of Lopinavir Impurity T.

Conclusion

When quantifying complex, high-molecular-weight related substances like Lopinavir Impurity T, traditional HPLC-UV methods are severely limited by mass transfer resistance and baseline noise, resulting in elevated LOQs. Upgrading to an advanced UPLC-MS/MS platform fundamentally alters the physical dynamics of the separation and detection process. By minimizing peak broadening and eliminating matrix noise through MRM transitions, laboratories can achieve robust, self-validating LOQs as low as 0.010 µg/mL, ensuring uncompromising compliance with pharmaceutical safety standards.

Sources

Comparative

Comparative Analytical Guide: Regulatory Profiling of Lopinavir Impurities (USP vs. EP)

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with characterizing highly complex, lipophilic antiretroviral APIs. Lopinavir, a peptidomimetic HIV-1 protease inhibitor, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with characterizing highly complex, lipophilic antiretroviral APIs. Lopinavir, a peptidomimetic HIV-1 protease inhibitor, presents a unique chromatographic challenge due to its multiple chiral centers and susceptibility to hydrolytic and oxidative degradation.

This guide objectively compares the regulatory frameworks of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) regarding Lopinavir impurities. Furthermore, it provides a self-validating, optimized Ultra-Performance Liquid Chromatography (UPLC) protocol that surpasses traditional pharmacopeial HPLC methods in both throughput and resolution[1].

Regulatory Landscape: USP vs. EP Monographs

Both the USP and EP mandate rigorous control of process-related impurities and degradation products in Lopinavir. However, their structural designations and system suitability requirements differ, necessitating a tailored analytical approach depending on the target market.

  • USP Monograph: The USP focuses heavily on specific related compounds, utilizing a 5 µm C8 stationary phase with a complex mobile phase (Acetonitrile/Methanol/THF/Buffer)[2]. The critical system suitability parameters demand a resolution of Not Less Than (NLT) 1.5 between Lopinavir and Ritonavir (often co-formulated), and a tailing factor between 0.8 and 1.2[3].

  • EP Monograph: The EP categorizes impurities alphabetically (e.g., Impurity A through T). For instance, EP Impurity A is the free amine derivative ((2S)-N-[(1S,3S,4S)-1-benzyl-4-amino-3-hydroxy-5-phenylpentyl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide), while EP Impurity B is the N-formylamino derivative[4]. The EP relies on relative retention times (RRT) and often utilizes gradient elution on C18 columns to resolve these closely eluting diastereomers and hydrolysis products[5].

Mechanistic Insights: The Causality of Co-Elution

Lopinavir's molecular weight (~628.8 g/mol ) and high lipophilicity mean that minor structural changes—such as the epimerization at the 4R-position or the loss of a formyl group (Impurity A)—do not drastically alter the molecule's overall hydrophobicity. In traditional 5 µm HPLC columns, eddy diffusion causes peak broadening that masks these subtle differences, leading to co-elution. By shifting to sub-2 µm particles in UPLC, we minimize the multi-path term of the van Deemter equation, sharpening peaks and allowing baseline resolution of these critical pairs[1].

Data Presentation: Method Comparison & Experimental Data

To objectively compare the performance of traditional pharmacopeial methods against modern UPLC optimizations, we must look at the quantitative data.

Table 1: Pharmacopeial System Suitability & Method Comparison
ParameterUSP Monograph (HPLC)EP Monograph (HPLC)Optimized Method (UPLC)
Stationary Phase L7 (C8), 150 x 4.6 mm, 5 µmC18 or C8, 250 x 4.6 mm, 5 µmBEH C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase Buffer / ACN / MeOH / THFPhosphate buffer / ACN (Gradient)Phosphate buffer / ACN (Gradient)
Flow Rate 1.5 mL/min1.0 - 1.2 mL/min0.4 mL/min
Resolution Criteria NLT 1.5 (Ritonavir/Lopinavir)Defined between specific impurities> 2.0 for all critical pairs
Tailing Factor 0.8 – 1.2≤ 1.5≤ 1.2
Total Run Time ~90 minutes~60-80 minutes~12 minutes
Table 2: Chromatographic Parameters for Lopinavir and Key Impurities (UPLC)

Data derived from optimized gradient UPLC validation studies[1].

CompoundPharmacopeial DesignationRelative Retention Time (RRT)LOD (µg/mL)LOQ (µg/mL)
Lopinavir API1.000.3320.831
Impurity A EP Imp A / USP Rel Cmpd~0.850.4251.250
Impurity B EP Imp B (Formylamino)~0.920.4501.353
Impurity E EP Imp E~1.150.5001.400

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and scientific integrity, the following UPLC protocol is designed as a self-validating system . The workflow dictates that if system suitability criteria are not met at the outset, the sequence halts, preventing the generation of invalid data.

Step-by-Step Methodology
  • Mobile Phase Preparation (Causality of pH): Prepare a 0.02 M KH2​PO4​ buffer and adjust the pH to 2.5 using orthophosphoric acid. Why? An acidic pH suppresses the ionization of basic secondary amines present in impurities like EP Impurity A. This increases their interaction with the hydrophobic stationary phase, preventing peak tailing and ensuring the USP tailing factor requirement (≤ 1.2) is met.

  • System Suitability Solution (SSS) Preparation: Spike a 8 µg/mL Lopinavir standard with 0.5% (w/w) of EP Impurity A and EP Impurity B[1].

  • Column Equilibration: Equilibrate a BEH C18 (50 x 2.1 mm, 1.7 µm) column at 30°C with the initial gradient composition (65% Buffer : 35% Acetonitrile) for 10 column volumes.

  • Self-Validation Gate (Injection 1-6): Inject the SSS six times. The system software must automatically calculate the resolution between Impurity B and Lopinavir.

    • Acceptance Criteria: Resolution ≥ 1.5; %RSD of peak areas ≤ 2.0%. If criteria fail, the sequence aborts.

  • Sample Analysis: Inject the unknown API sample (3.5 µL injection volume) using the validated gradient (ramping to 80% Acetonitrile at 10 minutes)[1].

  • Post-Run Wash: Maintain 80% Acetonitrile for 2 minutes to elute highly lipophilic, late-eluting unknown degradants before returning to initial conditions.

Analytical Workflow Visualization

The following diagram maps the logical relationships and decision gates within the self-validating impurity profiling workflow.

Lopinavir_Workflow Start Lopinavir API Sample Preparation SysSuit System Suitability Testing (USP/EP Standards) Start->SysSuit Chromatography Chromatographic Separation (C18, Gradient Elution, pH 2.5) SysSuit->Chromatography Detection UV Detection (215 nm) & Peak Integration Chromatography->Detection Decision Resolution ≥ 1.5? (Lopinavir vs. Impurities) Detection->Decision Optimize Halt Sequence: Optimize Mobile Phase pH/Ratio Decision->Optimize No Quantification Quantification of Impurities (LOD/LOQ Analysis) Decision->Quantification Yes Optimize->Chromatography Reporting Regulatory Reporting (ICH Q3A/Q3B Compliance) Quantification->Reporting

Figure 1: Self-validating analytical workflow for Lopinavir impurity profiling (USP/EP).

References

  • A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities - SciELO. URL:[Link]

  • USP Assay (LC-UV) for Lopinavir and Ritonavir Tablets on Kinetex® 5 μm C8 150 - Phenomenex. URL:[Link]

  • Lopinavir Official Monographs - USP 35. URL:[Link]

  • Lopinavir EP Impurity B - SynZeal. URL:[Link]

  • A novel validated UPLC method for quantitation of lopinavir and ritonavir... - SciELO (Impurity Definitions). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lopinavir Impurity T

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Guide to Navigating the Disposal of a Novel Pharmaceutical Impurity. In the fast-paced world of drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Guide to Navigating the Disposal of a Novel Pharmaceutical Impurity.

In the fast-paced world of drug development, the integrity of our research and the safety of our laboratories are paramount. The emergence of novel impurities, such as Lopinavir Impurity T, during the synthesis and stability testing of active pharmaceutical ingredients (APIs) like Lopinavir, necessitates a robust and scientifically grounded approach to their handling and disposal. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step plan for the proper disposal of Lopinavir Impurity T, ensuring the protection of both laboratory personnel and the environment.

Understanding Lopinavir Impurity T: A Profile

PropertyInformationSource
Chemical Name N,N'-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea[1]
CAS Number 1797024-56-6[1]
Molecular Formula C57H66N4O7[1]
Molecular Weight 919.16 g/mol [1]
Appearance Off-White Solid[1]
Solubility Methanol, DMSO[1]
Storage 2-8 °C[1]
Hazard Classification Hazard Compound (Refer to MSDS for accurate information)[3]

The Core Directive: A Risk-Based Approach to Disposal

The absence of comprehensive safety data for Lopinavir Impurity T necessitates a disposal strategy rooted in the precautionary principle. This principle dictates that where there is a risk of harm to human health or the environment, a lack of full scientific certainty shall not be used as a reason for postponing cost-effective measures to prevent such harm. Therefore, Lopinavir Impurity T should be managed as a hazardous chemical waste.

The primary disposal method recommended for the parent compound, Lopinavir, is incineration in a chemical incinerator equipped with an afterburner and scrubber. This method ensures the complete destruction of the compound, minimizing the potential for environmental release. Given the structural similarity and the "Hazard Compound" designation of Lopinavir Impurity T, high-temperature incineration is the most responsible and scientifically sound disposal method.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of Lopinavir Impurity T in a laboratory setting. Adherence to these steps is critical for ensuring personnel safety and regulatory compliance.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle Lopinavir Impurity T within a certified chemical fume hood.

  • Wear appropriate PPE, including:

    • Nitrile gloves (double-gloving is recommended).

    • Safety goggles with side shields or a face shield.

    • A lab coat.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for Lopinavir Impurity T waste. The container should be made of a material compatible with methanol and DMSO, the known solvents for this compound.

  • The label should include:

    • "Hazardous Waste"

    • "Lopinavir Impurity T"

    • CAS Number: 1797024-56-6

    • The primary hazards (e.g., "Toxic," "Handle with Caution").

  • Do not mix Lopinavir Impurity T waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Decontamination of Labware:

  • All glassware and equipment that have come into contact with Lopinavir Impurity T must be decontaminated.

  • Rinse the contaminated items with a suitable solvent (e.g., methanol or ethanol) in a chemical fume hood.

  • Collect the solvent rinsate as hazardous waste in the designated Lopinavir Impurity T waste container.

  • After the initial solvent rinse, wash the labware with soap and water.

4. Packaging for Disposal:

  • Ensure the hazardous waste container is securely sealed to prevent any leaks or spills.

  • Place the sealed container in a secondary containment bin as an extra precaution during storage and transport.

  • Store the packaged waste in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

5. Professional Disposal:

  • Arrange for the collection and disposal of the Lopinavir Impurity T waste through a licensed and reputable hazardous waste disposal company.

  • Provide the disposal company with all available information about the waste, including its identity (Lopinavir Impurity T, CAS 1797024-56-6) and any known hazards.

  • The recommended method of disposal is high-temperature incineration.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of Lopinavir Impurity T, emphasizing a conservative, safety-first approach.

DisposalWorkflow cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure Start Lopinavir Impurity T for Disposal CheckSDS Is a specific SDS available? Start->CheckSDS NoSDS No specific SDS found. Treat as Hazardous Waste. CheckSDS->NoSDS No Segregate Segregate and collect in a labeled, sealed container. CheckSDS->Segregate Yes (Follow SDS) ParentSDS Consult SDS of parent compound (Lopinavir). NoSDS->ParentSDS ParentSDS->Segregate Decontaminate Decontaminate all contacted labware. Segregate->Decontaminate Package Package securely with secondary containment. Decontaminate->Package Dispose Arrange for professional disposal via high-temperature incineration. Package->Dispose

Caption: Disposal workflow for Lopinavir Impurity T.

Trustworthiness Through Self-Validating Systems

The protocol described above is designed to be a self-validating system. By treating Lopinavir Impurity T as a hazardous substance in the absence of complete data, we are building in a significant margin of safety. The clear labeling and segregation procedures prevent accidental mixing with non-hazardous waste streams, and the final step of professional incineration provides a verifiable end-point for the waste's destruction. This conservative approach ensures compliance with hazardous waste regulations and protects the integrity of the laboratory and the environment.

While the European Medicines Agency (EMA) noted that for the lopinavir/ritonavir combination, no environmental risk assessment was conducted due to expected rapid breakdown, and the toxicological profile was not altered by high levels of impurities in studies, this does not negate the need for proper disposal of the concentrated impurity in a laboratory setting.[4] The potential for acute toxicity from direct exposure remains a primary concern.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible management of chemical waste, particularly novel impurities with incomplete safety profiles, is a cornerstone of good laboratory practice. By following the detailed procedures outlined in this guide for the disposal of Lopinavir Impurity T, researchers, scientists, and drug development professionals can ensure they are not only compliant with regulations but are also upholding the highest standards of safety and environmental stewardship. This commitment to rigorous and thoughtful waste management builds deep trust in our scientific endeavors and reinforces our role as responsible innovators.

References

  • Kaletra, INN-Lopinavir (+ ritonavir) . European Medicines Agency. Available at: [Link]

  • Lopinavir EP Impurity T and Lopinavir Aminoalcohol Urea (USP) . Allmpus. Available at: [Link]

  • Lopinavir EP Impurity T | CAS 1797024-56-6 . Veeprho. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Lopinavir Impurity T

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic system designed to mitigate specific physicochemical risks. When handling complex pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic system designed to mitigate specific physicochemical risks. When handling complex pharmaceutical reference standards like Lopinavir Impurity T , standard generalized safety protocols are insufficient.

Because impurities often lack exhaustive toxicological profiling, we must apply the precautionary principle, treating them as Highly Potent Active Pharmaceutical Ingredients (HPAPIs). Below is the definitive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling this compound safely.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the structural and behavioral nature of the threat.

Lopinavir Impurity T (CAS: 1797024-56-6) is a high-molecular-weight derivative (C₅₇H₆₆N₄O₇, MW: 919.18 g/mol ) of the antiretroviral protease inhibitor Lopinavir [1].

  • Lipophilicity & Dermal Permeation: Like its parent compound, Impurity T is highly lipophilic. If handled alongside organic solvents (such as DMSO or Methanol) during dissolution, these solvents act as carriers, rapidly driving the bulky molecule through the dermal barrier.

  • Aerosolization Risk: Supplied as a fine powder, it is highly susceptible to static charge and subsequent aerosolization. Inhalation exposes the respiratory tract to uncharacterized toxicological effects.

  • Known Hazard Codes: Based on the parent API, exposure causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) [2].

Quantitative PPE & Engineering Control Matrix

Every piece of protective equipment must be selected based on quantitative specifications that directly counter the chemical's properties.

Protective ElementMaterial SpecificationQuantitative MetricScientific Rationale & Causality
Primary Gloves Nitrile (Non-powdered)Thickness ≥ 0.12 mmLatex offers poor resistance to the organic solvents used to dissolve Lopinavir impurities. Nitrile prevents solvent-mediated dermal permeation.
Secondary Gloves Nitrile (Extended Cuff)Thickness ≥ 0.15 mmProvides a fail-safe barrier during the doffing process or in the event of primary glove micro-tears.
Respiratory N95 / P3 / P100 RespiratorFiltration ≥ 99.9% of particles >0.3 μmPrevents inhalation of aerosolized HPAPI dust. Required if handling outside a closed isolator system [3].
Eye Protection Unvented Safety GogglesANSI Z87.1 / EN 166Prevents airborne dust from settling on the ocular mucosa, avoiding severe eye irritation (H319) [2].
Body Protection Disposable Tyvek CoatLiquid/Particulate resistantPrevents particulate accumulation on woven laboratory clothing, eliminating the risk of secondary exposure outside the lab.

Operational Workflow: A Self-Validating Protocol

A protocol is only as strong as its ability to prove it is working. The following step-by-step methodology incorporates self-validating checks to ensure absolute containment.

Step 1: Pre-Operational Validation

  • Action: Activate the ventilated enclosure (fume hood or powder weighing station).

  • Validation Check: Perform a "tissue flutter test" or use a smoke pencil at the sash opening. Causality: If the tissue is not actively pulled inward, the engineering control has failed. Do not open the chemical vial.

Step 2: PPE Donning Sequence

  • Action: Inspect the primary nitrile gloves.

  • Validation Check: Trap air inside the glove and roll the cuff to apply pressure. Causality: A loss of pressure validates a compromised barrier (micro-tear). Discard immediately.

  • Action: Don inner gloves, Tyvek coat, N95/P3 respirator, unvented goggles, and finally, the outer extended-cuff nitrile gloves.

Step 3: Containment & Weighing

  • Action: Use anti-static weighing boats and a grounded micro-spatula.

  • Causality: Lopinavir impurities are prone to static charge buildup. Anti-static tools prevent the powder from repelling off the spatula and aerosolizing into the breathing zone.

Step 4: Aseptic Doffing Technique

  • Action: Remove outer gloves using the "beak method" (pinching the exterior of one glove to pull it off, then sliding a clean inner-gloved finger under the cuff of the second).

  • Causality: Ensures the contaminated exterior of the primary glove never contacts your skin or the clean inner glove.

Spill Response & Disposal Plan

In the event of a spill, standard aqueous cleaning methods will fail. Because Lopinavir Impurity T is practically insoluble in water, using aqueous solutions will merely spread the hazardous powder.

  • Evacuate & Isolate: Immediately step back and allow the laboratory ventilation to clear airborne particulates for at least 15 minutes.

  • Containment: Gently cover the dry powder with damp absorbent pads to prevent further aerosolization. If the spill is already in solution, surround it with a finely-powdered liquid-binding material (e.g., diatomite) [4].

  • Chemical Decontamination: Scrub the affected surfaces with 70% Isopropanol or Ethanol. Causality: Alcohol acts as a solvent, fully dissolving and lifting the lipophilic residue from the surface [4].

  • Validation: Wipe the dried area with a clean, dry swab. A visual inspection against a contrasting background must confirm zero residual powder.

  • Disposal: Sweep up all contaminated materials (avoiding dust formation) and place them into a sealed, clearly labeled hazardous waste container. Route exclusively for high-temperature incineration [5].

Workflow Visualization

G N1 Pre-Operation: Hazard Assessment N2 PPE Donning: Double Nitrile, N95/P3 N1->N2 N3 Primary Containment: Weighing in Vented Enclosure N2->N3 N4 Execution: Solvent Dissolution N3->N4 N5 Spill or Aerosol Detected? N4->N5 N6 Emergency Decon: Alcohol Scrub & Absorbents N5->N6 Yes N7 PPE Doffing: Aseptic Removal Technique N5->N7 No N6->N7 N8 Waste Disposal: Incineration Routing N7->N8

Operational safety workflow for handling Lopinavir Impurity T, from assessment to disposal.

References

  • Safety Data Sheet - Lopinavir (Catalog No. HY-14588)
  • Safety Data Sheet - Lopinavir (Item No. 13854)
  • Lopinavir - Impurity T (Catalogue No.: PA 12 32200)
  • MSDS of Lopinavir Source: Capot Chemical URL
  • Hazardous Substances Data Bank (HSDB)

Sources

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